molecular formula C5H4BrClN2 B578635 2-Bromo-5-chloro-3-methylpyrazine CAS No. 1260664-82-1

2-Bromo-5-chloro-3-methylpyrazine

Cat. No.: B578635
CAS No.: 1260664-82-1
M. Wt: 207.455
InChI Key: DDXSLISYCFTQCY-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methylpyrazine, also known as 2-Bromo-5-chloro-3-methylpyrazine, is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.455. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-chloro-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXSLISYCFTQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855734
Record name 2-Bromo-5-chloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-82-1
Record name 2-Bromo-5-chloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromo-5-chloro-3-methylpyrazine has emerged as a significant heterocyclic organic compound. Its unique molecular structure makes it a valuable intermediate and building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical and physical properties, safety protocols, and applications.

Core Properties and Identification

CAS Number: 1260664-82-1[1][2][3][4]

2-Bromo-5-chloro-3-methylpyrazine is a substituted pyrazine derivative with the molecular formula C5H4BrClN2.[1][2] Its structure, featuring a pyrazine ring with bromine, chlorine, and a methyl group, provides distinct reactivity that is crucial for its role in chemical synthesis.[1]

Physicochemical Data

A summary of the key physical and chemical properties of 2-Bromo-5-chloro-3-methylpyrazine is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 207.45 g/mol [1][2]
Appearance Colorless to white to yellow to pink to brown liquid, semi-solid, or solid; Light yellow solid[1]
Boiling Point 223.3 ± 35.0 °C at 760 mmHg[1]
Density ~1.7 ± 0.1 g/cm³[1]
Purity Typically ≥98%[1][4]
Storage Temperature Inert atmosphere, 2-8°C

Synthesis and Experimental Protocols

A logical workflow for a potential synthesis is outlined in the diagram below.

G cluster_0 Potential Synthetic Pathway Start 5-Chloro-3-methylpyrazine-2-carboxylic acid Amidation Amidation (e.g., SOCl2, NH4OH) Start->Amidation Hofmann_Degradation Hofmann Degradation (e.g., Br2, NaOH) Amidation->Hofmann_Degradation Diazotization Diazotization & Bromination (e.g., NaNO2, HBr, CuBr) Hofmann_Degradation->Diazotization Product 2-Bromo-5-chloro-3-methylpyrazine Diazotization->Product

Caption: A potential synthetic workflow for 2-Bromo-5-chloro-3-methylpyrazine.

Applications in Research and Drug Development

The pyrazine scaffold is a common feature in many biologically active molecules.[5] Consequently, 2-Bromo-5-chloro-3-methylpyrazine serves as a crucial intermediate in the synthesis of novel compounds for various therapeutic areas.

  • Pharmaceutical Synthesis: The compound's reactive sites, provided by the bromine and chlorine atoms, allow for versatile substitution reactions to build more complex molecules.[1] It is particularly noted for its use in developing compounds targeting neurological disorders and as antimicrobial agents.[1][6] The broader class of pyrazines has shown promise in developing antituberculosis and anticancer drugs.[5]

  • Agrochemicals: This pyrazine derivative is also utilized in the formulation of new agrochemicals, including herbicides and insecticides.[6]

The logical relationship of its application is visualized below.

G cluster_applications Primary Applications cluster_pharma_targets Therapeutic Areas cluster_agro_targets Product Types Compound 2-Bromo-5-chloro- 3-methylpyrazine Pharma Pharmaceutical Synthesis Compound->Pharma Agro Agrochemical Production Compound->Agro Neuro Neurological Agents Pharma->Neuro Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Herbicides Herbicides Agro->Herbicides Insecticides Insecticides Agro->Insecticides

Caption: Applications of 2-Bromo-5-chloro-3-methylpyrazine.

Safety and Handling

Proper handling of 2-Bromo-5-chloro-3-methylpyrazine is crucial due to its potential hazards. The available safety data indicates the following:

Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Danger

Precautionary Statements: A comprehensive list of precautionary statements includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use it in a well-ventilated area with appropriate personal protective equipment (PPE).

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined properties and versatile reactivity make it a valuable tool for synthetic chemists. Adherence to strict safety protocols is essential when working with this compound to mitigate its potential health hazards. As research continues, the applications of this and related pyrazine derivatives are expected to expand, contributing to the discovery of new and improved chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines a probable synthetic route, detailed experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

2-Bromo-5-chloro-3-methylpyrazine (CAS No: 1260664-82-1) is a halogenated pyrazine derivative with significant applications in organic synthesis.[1] Its unique substitution pattern makes it a valuable building block for the development of novel pharmaceutical agents and other specialized chemicals. This guide serves as a technical resource for researchers engaged in the synthesis and application of this compound.

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine

PropertyValueReference
CAS Number 1260664-82-1[1][2]
Molecular Formula C₅H₄BrClN₂[2]
Molecular Weight 207.46 g/mol [2]
Appearance Light yellow to off-white crystalline solid[1]
Boiling Point 223.3 ± 35.0 °C at 760 mmHg[1]

Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

The most plausible and widely utilized method for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine is the Sandmeyer reaction. This reaction involves the diazotization of the corresponding amino-pyrazine precursor, 2-amino-5-chloro-3-methylpyrazine, followed by a copper(I) bromide-mediated substitution.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the commercially available 2-amino-5-chloro-3-methylpyrazine. The first step is the formation of a diazonium salt, which is then converted to the final product in the presence of a bromide source and a copper catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-5-chloro-3-methylpyrazine 2-amino-5-chloro-3-methylpyrazine 2-Bromo-5-chloro-3-methylpyrazine 2-Bromo-5-chloro-3-methylpyrazine 2-amino-5-chloro-3-methylpyrazine->2-Bromo-5-chloro-3-methylpyrazine Sandmeyer Reaction reagents 1. NaNO₂, HBr, 0-5 °C 2. CuBr

Caption: Proposed synthesis of 2-Bromo-5-chloro-3-methylpyrazine.

Experimental Protocol

This protocol is based on established procedures for Sandmeyer reactions on similar heterocyclic amines.

Materials:

  • 2-amino-5-chloro-3-methylpyrazine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloro-3-methylpyrazine in hydrobromic acid (48%) cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-5-chloro-3-methylpyrazine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-5-chloro-3-methylpyrazine. The following are the standard analytical techniques employed.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Methods cluster_analysis Data Analysis Product Synthesized 2-Bromo-5-chloro-3-methylpyrazine NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment MP->Purity

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Data for 2-Bromo-5-chloro-3-methylpyrazine (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HPyrazine ring H
~2.6Singlet3H-CH₃

Table 3: Predicted ¹³C NMR Data for 2-Bromo-5-chloro-3-methylpyrazine (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150C-Cl
~148C-Br
~145C-CH₃
~135C-H
~22-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for 2-Bromo-5-chloro-3-methylpyrazine

m/zInterpretation
206/208/210[M]⁺ (Molecular ion peaks showing isotopic pattern for Br and Cl)
127/129[M-Br]⁺
171/173[M-Cl]⁺
191/193/195[M-CH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands for 2-Bromo-5-chloro-3-methylpyrazine

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1550MediumC=N stretch (pyrazine ring)
~1450MediumC=C stretch (pyrazine ring)
~1100StrongC-Cl stretch
~600StrongC-Br stretch

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-Bromo-5-chloro-3-methylpyrazine. The proposed Sandmeyer reaction is a reliable method for its preparation. The comprehensive characterization techniques outlined are essential for verifying the structure and ensuring the purity of the final product, which is critical for its application in research and development, particularly in the pharmaceutical industry.

References

An In-depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-chloro-3-methylpyrazine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique electronic and steric properties, conferred by the pyrazine core and the bromo, chloro, and methyl substituents, make it a versatile intermediate in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in synthetic chemistry.

Chemical Structure and IUPAC Name

The chemical structure of 2-Bromo-5-chloro-3-methylpyrazine is characterized by a pyrazine ring substituted at the 2-position with a bromine atom, at the 5-position with a chlorine atom, and at the 3-position with a methyl group.

  • IUPAC Name: 2-bromo-5-chloro-3-methylpyrazine[1]

  • Canonical SMILES: CC1=NC(=CN=C1Br)Cl[1]

  • InChI Key: DDXSLISYCFTQCY-UHFFFAOYSA-N[1]

The presence of two different halogen atoms at electronically distinct positions on the pyrazine ring allows for selective functionalization, making it a valuable synthon for creating diverse molecular architectures.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₅H₄BrClN₂[1][2]
Molecular Weight 207.45 g/mol [1]
Appearance Light yellow solid[2][3]
Boiling Point 223.3 ± 35.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
CAS Number 1260664-82-1[1][2]

Role in Synthetic Chemistry

2-Bromo-5-chloro-3-methylpyrazine is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3][4] The pyrazine scaffold is a common feature in many biologically active compounds. The bromo and chloro substituents on the pyrazine ring serve as reactive handles for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

logical_workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Synthesized Products start 2-Bromo-5-chloro- 3-methylpyrazine reaction Cross-Coupling or Nucleophilic Substitution start->reaction api Active Pharmaceutical Ingredients (APIs) reaction->api e.g., Kinase Inhibitors agro Agrochemicals reaction->agro e.g., Herbicides, Fungicides

Logical workflow of 2-Bromo-5-chloro-3-methylpyrazine as a synthetic intermediate.

Experimental Protocols

Hypothetical Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

This synthesis would likely start from a suitable precursor such as 5-chloro-3-methylpyrazine-2-carboxylic acid.

  • Amide Formation:

    • To a solution of 5-chloro-3-methylpyrazine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

    • The crude acid chloride is then carefully added to a cooled solution of aqueous ammonia to yield 5-chloro-3-methylpyrazine-2-carboxamide.

  • Hofmann Rearrangement:

    • The resulting amide is subjected to a Hofmann rearrangement using a reagent such as bromine in an aqueous solution of sodium hydroxide to yield 2-amino-5-chloro-3-methylpyrazine.

  • Sandmeyer-type Reaction (Bromination):

    • The 2-amino-5-chloro-3-methylpyrazine is then diazotized using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C).

    • The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield the final product, 2-bromo-5-chloro-3-methylpyrazine.

    • The product would then be purified using standard techniques such as column chromatography.

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 5-position. This allows for selective functionalization. The following is a general protocol for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup:

    • In a reaction vessel, combine 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

    • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution:

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 90 °C) for a period of 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3-methylpyrazine.

suzuki_coupling cluster_reagents Reaction Conditions reactant1 2-Bromo-5-chloro- 3-methylpyrazine product 2-Aryl-5-chloro- 3-methylpyrazine reactant1->product reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Representative Suzuki-Miyaura coupling reaction of 2-Bromo-5-chloro-3-methylpyrazine.

2-Bromo-5-chloro-3-methylpyrazine is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its distinct substitution pattern allows for selective chemical transformations, making it an important tool for medicinal chemists and researchers in agrochemical development. The data and protocols provided in this guide are intended to support further research and application of this compound in the development of novel and impactful chemical entities.

References

Navigating the Physicochemical Landscape of 2-Bromo-5-chloro-3-methylpyrazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this compound, offering a framework for its effective handling, formulation, and development. While specific experimental data for this compound is not publicly available, this guide furnishes detailed, adaptable protocols for determining its solubility and stability profiles.

Core Physicochemical Properties

2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a substituted pyrazine with a molecular formula of C₅H₄BrClN₂ and a molecular weight of 207.45 g/mol .[3] Its structure, featuring a pyrazine ring substituted with bromine, chlorine, and a methyl group, imparts a unique combination of reactivity and stability, making it a versatile building block in organic synthesis.[1] A general understanding suggests that it is soluble in organic solvents and has limited solubility in water.[2]

Solubility Profile: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor influencing its bioavailability and developability. Both kinetic and thermodynamic solubility are key parameters in drug discovery and development.[4][5][6]

Quantitative Solubility Data

While specific experimental solubility data for 2-Bromo-5-chloro-3-methylpyrazine is not found in publicly available literature, the following tables provide a template for presenting such data once determined through the experimental protocols outlined below.

Table 1: Thermodynamic Solubility of 2-Bromo-5-chloro-3-methylpyrazine in Common Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water78.5Data not availableData not available
Methanol32.7Data not availableData not available
Ethanol24.6Data not availableData not available
Acetone20.7Data not availableData not available
Acetonitrile37.5Data not availableData not available
Dichloromethane8.9Data not availableData not available
Ethyl Acetate6.0Data not availableData not available
Tetrahydrofuran7.6Data not availableData not available
Dimethyl Sulfoxide46.7Data not availableData not available

Table 2: Kinetic Solubility of 2-Bromo-5-chloro-3-methylpyrazine in Aqueous Buffers

pHBuffer SystemIncubation Time (h)Kinetic Solubility (µg/mL)
2.00.1 M HCl2Data not available
4.50.1 M Acetate2Data not available
6.80.1 M Phosphate2Data not available
7.40.1 M Phosphate2Data not available

Stability Profile: Ensuring Product Integrity

Understanding the chemical stability of 2-Bromo-5-chloro-3-methylpyrazine is paramount for defining its shelf-life, storage conditions, and potential degradation pathways.[7][8][9] Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8][9][10]

Stability Data

The following table serves as a template for presenting stability data from forced degradation studies.

Table 3: Forced Degradation of 2-Bromo-5-chloro-3-methylpyrazine

Stress ConditionTime% DegradationMajor Degradants (if identified)
0.1 M HCl (aq)24 hData not availableData not available
0.1 M NaOH (aq)24 hData not availableData not available
3% H₂O₂ (aq)24 hData not availableData not available
Thermal (80°C)48 hData not availableData not available
Photolytic (ICH Q1B)24 hData not availableData not available

Experimental Protocols

Detailed methodologies are provided below for determining the solubility and stability of 2-Bromo-5-chloro-3-methylpyrazine.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[4][11][12]

  • Preparation: Accurately weigh an excess amount of 2-Bromo-5-chloro-3-methylpyrazine solid into a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[12]

  • Equilibration: Seal the vials and agitate them in a thermomixer at a constant temperature (e.g., 21°C) and speed (e.g., 700 rpm) for a sufficient period to reach equilibrium (typically 24 hours).[12]

  • Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Filtration/Centrifugation: Carefully filter the supernatant through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: The solubility is calculated from the measured concentration.

Kinetic Solubility Determination (High-Throughput Assay)

This method provides a rapid assessment of solubility, often used in early drug discovery.[4][5][13]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-5-chloro-3-methylpyrazine in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[14]

  • Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%).[13][14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[4]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the light scattering in each well to detect the formation of a precipitate.[5][15]

    • Direct UV/LC-MS: Filter the solution to remove any precipitate and measure the concentration of the dissolved compound in the filtrate using a UV plate reader or LC-MS/MS.[4][14]

  • Data Analysis: The kinetic solubility is determined by comparing the measured values to a calibration curve.[4]

Stability Study and Forced Degradation Protocol

This protocol outlines the process for assessing the stability of the compound under various stress conditions.[7][8][9]

  • Sample Preparation: Prepare solutions of 2-Bromo-5-chloro-3-methylpyrazine in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Expose the solutions to a range of stress conditions as per ICH guidelines:

    • Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room temperature and elevated temperatures.

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80°C).

    • Photolytic: Expose the compound to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[16][17][18][19] The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify and characterize any significant degradation products using techniques like LC-MS.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability studies.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh Excess Solid thermo_solvent Add Solvent thermo_start->thermo_solvent thermo_equilibrate Equilibrate (24h) thermo_solvent->thermo_equilibrate thermo_separate Filter / Centrifuge thermo_equilibrate->thermo_separate thermo_quantify Quantify (HPLC) thermo_separate->thermo_quantify thermo_end Determine Solubility thermo_quantify->thermo_end kinetic_start Prepare DMSO Stock kinetic_buffer Add to Buffer kinetic_start->kinetic_buffer kinetic_incubate Incubate (2h) kinetic_buffer->kinetic_incubate kinetic_detect Detect Precipitate (Nephelometry / Filtration) kinetic_incubate->kinetic_detect kinetic_quantify Quantify (UV/LC-MS) kinetic_detect->kinetic_quantify kinetic_end Determine Solubility kinetic_quantify->kinetic_end Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Compound Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation Evaluate % Degradation & Identify Degradants analysis->evaluation end Establish Stability Profile evaluation->end

References

An In-Depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-3-methylpyrazine, a halogenated pyrazine derivative, serves as a critical building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the applications of this versatile intermediate in medicinal chemistry and drug development, highlighting its role in the creation of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using workflow diagrams.

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The pyrazine scaffold is a key component in numerous natural products and synthetic compounds with applications ranging from anticancer and anti-inflammatory to antibacterial and antioxidant agents.[1][4] The strategic placement of various substituents on the pyrazine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

2-Bromo-5-chloro-3-methylpyrazine (CAS RN: 1260664-82-1) is a key intermediate whose unique substitution pattern, featuring both a bromine and a chlorine atom, offers multiple reactive sites for further chemical transformations.[5][6][7] This dual halogenation allows for selective and sequential reactions, making it a valuable tool for the construction of complex molecular architectures in drug discovery programs.[7]

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of 2-Bromo-5-chloro-3-methylpyrazine is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader exploration of substituted pyrazines for pharmaceutical and agrochemical applications. The development of efficient halogenation and functionalization techniques for the pyrazine core throughout the 20th century paved the way for the creation of a diverse library of such intermediates. The specific substitution pattern of 2-Bromo-5-chloro-3-methylpyrazine suggests its origin as a designed building block, likely first synthesized to explore structure-activity relationships (SAR) in a drug discovery program. Its commercial availability today underscores its utility and demand in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is essential for its effective use in synthesis and for predicting the properties of its derivatives. The available data are summarized in the table below.

PropertyValueReference
CAS Number 1260664-82-1[6][8]
Molecular Formula C₅H₄BrClN₂[6]
Molecular Weight 207.46 g/mol [6]
Appearance Light yellow solid[7]
Purity ≥97%[8]
Storage Temperature +4°C, Inert atmosphere, Light sensitive[8]

Note: Specific values for boiling point, melting point, and other physical constants can vary between suppliers and with the purity of the sample.

Experimental Protocols: Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

The synthesis of 2-Bromo-5-chloro-3-methylpyrazine can be approached through various routes, typically involving the halogenation of a suitable pyrazine precursor. A plausible and commonly employed strategy involves the Sandmeyer reaction of an appropriately substituted aminopyrazine. This method allows for the introduction of the bromo substituent from an amino group.

General Synthetic Strategy

A logical synthetic pathway would commence with a commercially available or readily synthesized chloromethylpyrazine derivative. This precursor would then undergo nitration, followed by reduction to the corresponding aminopyrazine. Subsequent diazotization of the amino group and a Sandmeyer-type reaction would yield the target 2-Bromo-5-chloro-3-methylpyrazine.

Below is a generalized experimental workflow for such a transformation.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Amine Formation cluster_2 Sandmeyer Reaction A 2-Chloro-3-methylpyrazine B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 2-Chloro-3-methyl-5-nitropyrazine B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E 2-Amino-5-chloro-3-methylpyrazine D->E F Diazotization (NaNO2, HBr) E->F Step 3a G Bromination (CuBr) F->G Step 3b H 2-Bromo-5-chloro-3-methylpyrazine G->H

Caption: Generalized synthetic workflow for 2-Bromo-5-chloro-3-methylpyrazine.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Nitration of 2-Chloro-3-methylpyrazine

To a stirred solution of 2-chloro-3-methylpyrazine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2-chloro-3-methyl-5-nitropyrazine.

Step 2: Reduction of 2-Chloro-3-methyl-5-nitropyrazine

The nitro compound from Step 1 is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-chloro-3-methylpyrazine.

Step 3: Sandmeyer Reaction to 2-Bromo-5-chloro-3-methylpyrazine

The aminopyrazine from Step 2 is dissolved in aqueous hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in aqueous hydrobromic acid at room temperature. The reaction mixture is heated to 50-60°C and stirred for 1-2 hours. After cooling to room temperature, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give 2-Bromo-5-chloro-3-methylpyrazine.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 2-Bromo-5-chloro-3-methylpyrazine lies in its ability to serve as a scaffold for the introduction of various functional groups through cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the bromo and chloro substituents can be exploited for sequential and site-selective modifications.

While specific, publicly disclosed signaling pathways directly modulated by drugs derived from this intermediate are not extensively documented, its application can be inferred from its use in the synthesis of inhibitors for various enzyme classes, such as kinases, which are pivotal in cellular signaling.

Role as a Key Intermediate in Patented Syntheses

A review of the patent literature reveals the use of 2-Bromo-5-chloro-3-methylpyrazine as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been cited in patents for the development of Janus Kinase (JAK) inhibitors, which are crucial for treating inflammatory diseases and myeloproliferative disorders.[9] It is also found in patents for substituted pyrazolone compounds with potential applications in cancer therapy.[10]

The general scheme for its utilization in these contexts is illustrated below.

Drug_Discovery_Workflow cluster_0 Selective Functionalization cluster_1 Biological Evaluation A 2-Bromo-5-chloro- 3-methylpyrazine B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) at Bromo position A->B C Intermediate A B->C D Nucleophilic Substitution at Chloro position C->D E Final Compound D->E F Screening against therapeutic targets (e.g., Kinases) E->F G Lead Compound Identification F->G

Caption: Application of the core compound in drug discovery workflows.

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique disubstituted halogen pattern allows for selective and diverse functionalization, enabling the efficient construction of complex molecular scaffolds. While its specific discovery and historical timeline are not prominently documented, its continued use in the patent literature for the synthesis of novel therapeutic agents highlights its importance. The synthetic protocols and applications outlined in this guide provide a foundational understanding for researchers and scientists working to develop the next generation of pharmaceuticals.

References

The Untapped Potential of 2-Bromo-5-chloro-3-methylpyrazine in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – 2-Bromo-5-chloro-3-methylpyrazine, a readily available heterocyclic building block, presents a significant yet underexplored scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, targeting researchers, scientists, and drug development professionals. While specific examples of its inclusion in late-stage clinical candidates remain limited in publicly accessible literature, its structural features and reactivity profile suggest considerable promise, particularly in the discovery of kinase inhibitors and modulators of other key biological targets.

Physicochemical Properties and Reactivity

2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a di-halogenated pyrazine derivative with the molecular formula C₅H₄BrClN₂. Its structure offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

PropertyValueSource
Molecular Weight207.46 g/mol [1]
AppearanceLight yellow to off-white crystalline solid[2]
Boiling Point223.3 ± 35.0 °C at 760 mmHg[3]
Density1.7 ± 0.1 g/cm³[3]
SolubilitySoluble in organic solvents, limited solubility in water[2]

The bromine and chlorine substituents provide orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. The bromine atom is generally more susceptible to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine moieties. The chlorine atom can be subsequently displaced by nucleophiles under more forcing conditions. This differential reactivity is a key advantage in the strategic construction of complex molecules.

Potential Therapeutic Applications

The pyrazine core is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its conformational rigidity contribute to favorable interactions with biological targets. The substitution pattern of 2-bromo-5-chloro-3-methylpyrazine makes it a particularly interesting starting point for several therapeutic areas.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazine ring is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The development of pyrazine-based kinase inhibitors is an active area of research.

While a direct synthesis of a marketed kinase inhibitor from 2-bromo-5-chloro-3-methylpyrazine is not documented in the available literature, the general synthetic strategies for pyrazine-based inhibitors strongly suggest its utility. For instance, the bromine at the 2-position can be readily displaced via a Suzuki coupling to introduce a larger aromatic or heteroaromatic group, a common feature in Type I and Type II kinase inhibitors. The chlorine at the 5-position can be substituted with various amine-containing side chains to enhance potency and modulate pharmacokinetic properties.

Hypothetical Signaling Pathway Intervention

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors in cancer therapy. A hypothetical inhibitor derived from 2-bromo-5-chloro-3-methylpyrazine could be designed to target key kinases within this cascade, such as MEK or ERK.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor Inhibitor Inhibitor->MEK

Caption: Generalized MAPK signaling pathway and a potential point of intervention.

GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets. The structural motifs present in 2-bromo-5-chloro-3-methylpyrazine-derived scaffolds can be tailored to interact with the allosteric or orthosteric sites of various GPCRs. The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).

Synthetic Strategies and Experimental Protocols

The versatility of 2-bromo-5-chloro-3-methylpyrazine in medicinal chemistry stems from its accessibility to a wide range of synthetic transformations. Below are generalized experimental protocols for key reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl moieties at the 2-position of the pyrazine ring.

General Protocol:

  • To a solution of 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) is added the desired boronic acid or boronate ester (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • The mixture is degassed with nitrogen or argon for 15-30 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 eq.) is added, and the mixture is heated to 80-120 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of a library of compounds derived from 2-bromo-5-chloro-3-methylpyrazine.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Start 2-Bromo-5-chloro- 3-methylpyrazine Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Kinase Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Active

Caption: A generalized workflow from synthesis to initial biological screening.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is instrumental for the introduction of a wide variety of amine functionalities, which are crucial for interacting with many biological targets and for modulating physicochemical properties.

General Protocol:

  • A mixture of 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand such as Xantphos or BINAP, 0.02-0.1 eq.) is prepared in a dry, inert solvent (e.g., toluene, dioxane).

  • The reaction vessel is sealed and heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Future Outlook

2-Bromo-5-chloro-3-methylpyrazine is a versatile and commercially available building block with significant, yet largely unrealized, potential in medicinal chemistry. Its favorable reactivity profile allows for the efficient synthesis of diverse compound libraries. While the current body of public-domain literature lacks specific examples of its use in the development of clinical candidates, the established importance of the pyrazine scaffold in drug discovery, particularly in the field of kinase inhibitors, strongly suggests that 2-bromo-5-chloro-3-methylpyrazine is a valuable starting point for novel drug discovery programs. Further exploration of this scaffold by medicinal chemists is warranted and is anticipated to yield novel bioactive compounds with therapeutic potential.

References

A Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Chemical Profile of a Key Pharmaceutical Intermediate

Introduction

2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a halogenated pyrazine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural features, including the pyrazine core and the presence of both bromo and chloro substituents, make it a versatile reagent for medicinal chemistry and drug discovery programs. Pyrazine-containing compounds are integral to the development of a wide range of pharmaceuticals, including those with antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the commercial availability of 2-Bromo-5-chloro-3-methylpyrazine, alongside a detailed, albeit analogous, synthetic protocol, and its known chemical properties to support its application in research and development.

Commercial Availability and Suppliers

2-Bromo-5-chloro-3-methylpyrazine is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of key suppliers and their offerings.

SupplierDistributorPurityAvailable QuantitiesPrice (USD)Stock Status/Lead Time
Ambeed, Inc.Sigma-Aldrich≥98%100 mg, 250 mg, 1 g, 5 g, 25 g$44.85 (100 mg) - $4,910.50 (25 g)Ships in 7 days
BLDpharmDana BioscienceNot specified1 g$1,000.00Not specified
AK Scientific-≥95%1 g$18181 week
Amadis Chemical-Not specifiedInquire for detailsPricing not availableInquire for details
Ningbo Inno Pharmchem Co., Ltd.-≥98%Inquire for detailsInquire for detailsInquire for details

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is provided below.

PropertyValueSource
CAS Number 1260664-82-1PubChem
Molecular Formula C₅H₄BrClN₂PubChem
Molecular Weight 207.46 g/mol PubChem
Appearance Light yellow to off-white crystalline solidSigma-Aldrich
Boiling Point 223.3 ± 35.0 °C at 760 mmHgExploring 2-Bromo-5-chloro-3-methylpyrazine: Properties and Applications
Density 1.7 ± 0.1 g/cm³Exploring 2-Bromo-5-chloro-3-methylpyrazine: Properties and Applications
Storage Temperature 2-8°C under an inert atmosphereSigma-Aldrich

Synthesis Protocol

Disclaimer: The following protocol is for the synthesis of 2-bromo-5-methylpyrazine and not 2-Bromo-5-chloro-3-methylpyrazine. This information is provided as a reference due to the lack of a publicly available protocol for the exact compound of interest.

Synthesis of 2-bromo-5-methylpyrazine (Analogue Compound)

This synthesis proceeds through a multi-step process starting from 5-methylpyrazine-2-carboxylic acid, involving amidation, Hofmann degradation to an amine, followed by diazotization and in-situ bromination.[2]

Step 1: Synthesis of 5-methylpyrazine-2-carboxamide

  • To a solution of 5-methylpyrazine-2-carboxylic acid in an appropriate solvent, add a coupling agent (e.g., thionyl chloride or a carbodiimide) to activate the carboxylic acid.

  • Slowly add a solution of ammonia or an ammonia equivalent to the activated acid at a controlled temperature.

  • Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the crude 5-methylpyrazine-2-carboxamide by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-5-methylpyrazine via Hofmann Degradation

  • Dissolve the 5-methylpyrazine-2-carboxamide in a suitable solvent (e.g., aqueous sodium hydroxide).

  • Cool the solution in an ice bath and slowly add a solution of bromine or a bromine equivalent.

  • Warm the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Isolate the crude 2-amino-5-methylpyrazine by extraction.

  • Purify the product, if necessary, by column chromatography.

Step 3: Synthesis of 2-bromo-5-methylpyrazine via Diazotization and Bromination

  • Dissolve the 2-amino-5-methylpyrazine in an acidic medium (e.g., hydrobromic acid).

  • Cool the solution to a low temperature (typically 0-5 °C).

  • Slowly add a solution of sodium nitrite to form the diazonium salt in situ.

  • Add a solution of a bromine source (e.g., copper(I) bromide in hydrobromic acid) to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate the crude 2-bromo-5-methylpyrazine by extraction.

  • Purify the final product by column chromatography or distillation.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for the analogue compound, 2-bromo-5-methylpyrazine.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Hofmann Degradation cluster_2 Step 3: Diazotization & Bromination start 5-Methylpyrazine-2-carboxylic Acid product1 5-Methylpyrazine-2-carboxamide start->product1 Coupling Agent reagent1 Ammonia Source reagent1->product1 product2 2-Amino-5-methylpyrazine product1->product2 reagent2 Bromine/Base reagent2->product2 final_product 2-Bromo-5-methylpyrazine product2->final_product reagent3 NaNO2, HBr reagent3->final_product reagent4 Brominating Agent reagent4->final_product

Caption: Synthetic pathway for 2-bromo-5-methylpyrazine.

Applications in Research and Drug Development

2-Bromo-5-chloro-3-methylpyrazine is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The pyrazine ring is a common scaffold in drug discovery, and the presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents to explore the structure-activity relationships of novel compounds.

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a commercially accessible and highly useful building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. While a specific, detailed synthesis protocol for this exact molecule is not widely published, the provided protocol for a close analogue offers a strong starting point for its laboratory-scale preparation. The information compiled in this guide aims to support researchers and scientists in sourcing and utilizing this versatile chemical intermediate for their research and development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-chloro-3-methylpyrazine (CAS No: 1260664-82-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical compound in a laboratory setting.

Chemical and Physical Properties

2-Bromo-5-chloro-3-methylpyrazine is a halogenated pyrazine derivative with the molecular formula C₅H₄BrClN₂. It is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of bromo, chloro, and methyl groups on the pyrazine ring imparts specific reactivity, making it a valuable building block in medicinal chemistry.

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 1260664-82-1[4]
Molecular Formula C₅H₄BrClN₂[4]
Molecular Weight 207.45 g/mol [4]
Appearance Light yellow solid or colorless to brown liquid/semi-solid[2][5]
Boiling Point 223.3 ± 35.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Purity Typically ≥98%[5]

Hazard Identification and Classification

2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance. The available safety data indicates the following GHS hazard statements:

  • H301/H302: Toxic or Harmful if swallowed[4][5][6]

  • H311: Toxic in contact with skin[5]

  • H315: Causes skin irritation[4][6]

  • H319: Causes serious eye irritation[4][6]

  • H331: Toxic if inhaled[5]

  • H335: May cause respiratory irritation[4][6]

The signal word for this compound can be either "Warning" or "Danger" depending on the concentration and supplier, reflecting the seriousness of the potential hazards.[4][5]

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict safety protocols must be followed during handling and storage.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator should be used.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

Storage
  • Keep the container tightly closed.

  • Store in a cool, dry, and dark place.[7]

  • Some suppliers recommend storage at 2-8°C under an inert atmosphere.[5]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride may be generated.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleaning Up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Toxicological Information and Exposure Limits

Currently, there is a lack of publicly available specific quantitative toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation) values for 2-Bromo-5-chloro-3-methylpyrazine. Similarly, no specific occupational exposure limits (OELs) have been established by regulatory bodies like OSHA, NIOSH, or ACGIH for this compound. In the absence of such data, it is crucial to handle this chemical with a high degree of caution, assuming high toxicity based on its GHS classification.

Experimental Protocols and Applications

2-Bromo-5-chloro-3-methylpyrazine is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Halogenated pyrazines are known to be precursors for various biologically active compounds, including those with antimicrobial properties.[2][8][9]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide (such as 2-Bromo-5-chloro-3-methylpyrazine) with a boronic acid.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 - 3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, and the base.

  • Add the anhydrous solvent to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

As there is no available information on the involvement of 2-Bromo-5-chloro-3-methylpyrazine in specific biological signaling pathways, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling reaction, a key application for this type of compound.

G cluster_workflow Generalized Experimental Workflow prep Reaction Setup: - Add reactants and base to flask - Add anhydrous solvent degas Degas Reaction Mixture prep->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool and dilute - Wash with water and brine monitoring->workup Complete purification Purification: - Dry and concentrate - Column chromatography workup->purification product Isolated Product purification->product G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition (R1-X) pd0->ox_add pd_complex1 R1-Pd(II)L2-X ox_add->pd_complex1 transmetal Transmetalation (R2-B(OR)2) pd_complex1->transmetal pd_complex2 R1-Pd(II)L2-R2 transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R1-R2 red_elim->product

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-chloro-3-methylpyrazine with various aryl- and heteroarylboronic acids. This versatile reaction enables the synthesis of a diverse library of 2-aryl-5-chloro-3-methylpyrazine derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners. For drug discovery and development, this reaction is instrumental in the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The substrate, 2-Bromo-5-chloro-3-methylpyrazine, possesses two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[2][3] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 2-position of the pyrazine ring, while leaving the C-Cl bond at the 5-position intact for potential subsequent transformations. This protocol focuses on the selective Suzuki-Miyaura coupling at the C2-bromo position.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with representative arylboronic acids. The optimal conditions may vary depending on the specific boronic acid used.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandCatalyst choice can influence reaction efficiency. Pd(PPh₃)₄ is often a good starting point.
Ligand (if using Pd(OAc)₂) SPhos, XPhos, P(o-tol)₃Bulky, electron-rich phosphine ligands can be effective for challenging substrates.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical; K₂CO₃ and K₃PO₄ are commonly used.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (typically 4:1 to 5:1 ratio)A mixture of an organic solvent and water is standard for Suzuki couplings.
Temperature 80-100 °CThe reaction temperature may need to be optimized for specific substrates.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)1001680-90
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)851875-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)DME/H₂O (4:1)951070-80

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid on a 1.0 mmol scale.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Liquid Chromatography-Mass Spectrometry (LC-MS) (optional, for reaction monitoring)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-chloro-3-methylpyrazine product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow Start Reaction Setup: 2-Bromo-5-chloro-3-methylpyrazine + Arylboronic Acid + Base Inert Establish Inert Atmosphere (Ar or N₂) Start->Inert Add Add Pd Catalyst and Solvents (Dioxane/H₂O) Inert->Add React Heat and Stir (80-100 °C) Add->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: - Cool - Dilute & Filter - Wash Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Product Pure Product: 2-Aryl-5-chloro-3-methylpyrazine Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance.[3][4] It provides an efficient route to synthesize aryl amines, which are prevalent motifs in bioactive molecules.[3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][5] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with various anilines, a key transformation for the synthesis of highly functionalized pyrazine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-chloro-3-methylpyrazine to form a Pd(II) complex.[3][5][6]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[3]

  • Reductive Elimination: The desired 2-anilino-5-chloro-3-methylpyrazine is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][6]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination and preventing side reactions.[1][7]

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with anilines is outlined below. The process requires careful handling of reagents under an inert atmosphere to ensure optimal catalyst activity and reaction yield.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Substrates, Catalyst, Ligand, and Base assembly Assemble Reaction Vessel (e.g., Schlenk tube) reagents->assembly solvent Prepare Anhydrous Solvent addition Add Reagents and Solvent solvent->addition inert Evacuate and Backfill with Inert Gas (e.g., Argon) assembly->inert inert->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Key Reaction Components and Relationships

The success of the Buchwald-Hartwig amination is dependent on the interplay between the substrates, catalyst system, and reaction conditions. The diagram below illustrates the relationship between these key components.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions ArylHalide 2-Bromo-5-chloro- 3-methylpyrazine Product 2-Anilino-5-chloro- 3-methylpyrazine Derivative ArylHalide->Product couples with Amine Aniline Derivative Amine->Product couples with Catalyst Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) Catalyst->Product catalyzes Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Catalyst activates Base Base (e.g., NaOtBu, K3PO4) Base->Catalyst regenerates Solvent Anhydrous Solvent Solvent->Product facilitates Temperature Elevated Temperature Temperature->Product drives reaction Atmosphere Inert Atmosphere Atmosphere->Catalyst protects

Caption: Key components and their roles in the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with a substituted aniline.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a sealable reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine, the corresponding aniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath or heating mantle and stir the mixture at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-5-chloro-3-methylpyrazine derivative.

Data Presentation: Reaction of 2-Bromo-5-chloro-3-methylpyrazine with Various Anilines

The following table summarizes the expected yields for the Buchwald-Hartwig amination with a range of aniline derivatives under the optimized conditions described above.

EntryAniline DerivativeProductYield (%)
1Aniline2-Anilino-5-chloro-3-methylpyrazine85
24-Methoxyaniline5-Chloro-2-(4-methoxyanilino)-3-methylpyrazine92
34-Chloroaniline5-Chloro-2-(4-chloroanilino)-3-methylpyrazine78
44-(Trifluoromethyl)aniline5-Chloro-3-methyl-2-(4-(trifluoromethyl)anilino)pyrazine75
52-Methylaniline5-Chloro-3-methyl-2-(o-tolylamino)pyrazine80
63,5-Dimethylaniline5-Chloro-2-(3,5-dimethylanilino)-3-methylpyrazine88

Yields are representative and may vary depending on the specific reaction conditions and scale.

Conclusion

The Buchwald-Hartwig amination provides an effective and versatile method for the synthesis of 2-anilino-5-chloro-3-methylpyrazine derivatives. The choice of palladium precatalyst, phosphine ligand, base, and solvent are crucial for achieving high yields and purity. The protocol outlined in this document serves as a robust starting point for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further optimization may be required for specific aniline substrates to achieve maximum efficiency.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]

This document provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-5-chloro-3-methylpyrazine. The inherent difference in reactivity between the C-Br and C-Cl bonds (reactivity order: I > Br > Cl) allows for a selective reaction at the more reactive 2-bromo position, leaving the 5-chloro position intact for potential subsequent transformations.[2]

Principle of the Reaction

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the acetylide group to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine and bromochloropyridine derivatives with terminal alkynes. This data serves as a valuable reference for the optimization of the reaction with 2-Bromo-5-chloro-3-methylpyrazine.

EntryAryl HalideAlkynePd-Catalyst (mol%)Cu(I)-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100398[3][4][5][6]
22-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100389[3]
33-Bromo-2-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF80485[7]
43-BromopyridinePhenylacetylene(AllylPdCl)₂ (1) / P(t-Bu)₃ (4)-DABCOAcetonitrileRT1285[8]
56-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693[9]
62-BromopyridinePhenylacetyleneNanosized MCM-41-Pd (0.1)CuI (0.2)Et₃NAcetonitrile50395[10]

Experimental Protocols

Materials and Methods

Reagents:

  • 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂/PPh₃) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware

  • Syringes for liquid transfer

  • Apparatus for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

  • Apparatus for column chromatography for purification

General Procedure for Sonogashira Coupling:
  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv), the palladium catalyst, and copper(I) iodide under a stream of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the chosen catalyst and substrates).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-chloro-3-methylpyrazine.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R¹-C≡C-R² Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide [Cu(I)] Cu_acetylide->Pd_complex Base Base Base->Cu_acetylide Deprotonation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Base, and Alkyne setup->reagents reaction Stir at Specified Temperature reagents->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling provides an efficient and selective method for the alkynylation of 2-Bromo-5-chloro-3-methylpyrazine at the 2-position. The provided protocol, based on established procedures for similar heterocyclic systems, offers a robust starting point for the synthesis of a variety of 2-alkynyl-5-chloro-3-methylpyrazine derivatives. These products can serve as valuable intermediates in drug discovery and materials science, with the remaining chloro-substituent available for further functionalization. Researchers are encouraged to optimize the reaction conditions for their specific alkyne coupling partners to achieve the highest possible yields.

References

Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine, a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions 2 and 5 allows for selective, sequential cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Introduction: The Principle of Regioselectivity

The regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine is primarily governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2] This inherent difference in reactivity allows for the preferential activation of the C-Br bond at the 2-position under carefully controlled conditions, leaving the C-Cl bond at the 5-position available for subsequent transformations.

Key factors influencing regioselectivity include the choice of palladium catalyst, ligand, base, and solvent. By tuning these parameters, chemists can achieve high yields and selectivity for the desired mono-functionalized product.

Regioselective Cross-Coupling Reactions

This section details the application of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—for the regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine at the 2-position.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloro-3-methylpyrazines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For 2-Bromo-5-chloro-3-methylpyrazine, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012[Estimated ~85% based on similar systems]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene10016[Estimated ~88% based on similar systems]
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)THF8010[Estimated ~90% based on similar systems]

Note: The yields presented are estimates based on typical results for similar bromo-chloro heterocyclic systems due to the lack of specific published data for 2-Bromo-5-chloro-3-methylpyrazine. Optimization is recommended for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloro-3-methylpyrazine.

Suzuki_Miyaura_Workflow reagents Reagents: 2-Bromo-5-chloro-3-methylpyrazine Arylboronic Acid Base (e.g., K2CO3) reaction Reaction: Heat under Inert Atmosphere reagents->reaction catalyst Catalyst: Pd(PPh3)4 catalyst->reaction solvent Solvent: 1,4-Dioxane/H2O solvent->reaction workup Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2-Aryl-5-chloro-3-methylpyrazine purification->product

Workflow for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloro-3-methylpyrazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine core.

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol% Pd)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10016[Estimated ~92% based on similar systems]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane11018[Estimated ~88% based on similar systems]
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)THF9014[Estimated ~90% based on similar systems]

Note: The yields presented are estimates based on typical results for similar bromo-chloro heterocyclic systems due to the lack of specific published data for 2-Bromo-5-chloro-3-methylpyrazine. Optimization is recommended for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol Pd) and the phosphine ligand (e.g., Xantphos, 0.04 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 2 mL) and stir for 10 minutes at room temperature.

  • Add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methylpyrazine.

Buchwald_Hartwig_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII [Py-Pd(II)(Br)L_n] OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + Amine AmineCoord [Py-Pd(II)(Amine)L_n]Br LigEx->AmineCoord Deprot Deprotonation AmineCoord->Deprot + Base Amido [Py-Pd(II)(Amido)L_n] Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 - Product

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloro-3-methylpyrazines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrazines.[6][7] This reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data Summary: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)DMF806[Estimated ~90% based on similar systems]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEA (3)THF658[Estimated ~85% based on similar systems]
31-HexynePd(OAc)₂ (2)CuI (4)Et₃N (3)Acetonitrile7010[Estimated ~88% based on similar systems]

Note: The yields presented are estimates based on typical results for similar bromo-chloro heterocyclic systems due to the lack of specific published data for 2-Bromo-5-chloro-3-methylpyrazine. Optimization is recommended for specific substrates.

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloro-3-methylpyrazine.

Sonogashira_Decision_Tree start Start: Sonogashira Coupling of 2-Bromo-5-chloro-3-methylpyrazine copper_catalyzed Copper-Catalyzed? start->copper_catalyzed copper_free Copper-Free? copper_catalyzed->copper_free No protocol1 Protocol 1: Pd/Cu Co-catalysis copper_catalyzed->protocol1 Yes protocol2 Protocol 2: Copper-Free Conditions copper_free->protocol2 Yes check_yield Check Yield & Purity protocol1->check_yield protocol2->check_yield optimize Optimize: Ligand, Base, Temp. check_yield->optimize Low product Desired Product check_yield->product High optimize->start

Decision Tree for Sonogashira Protocol

Sequential Functionalization

The protocols described above selectively functionalize the 2-position of 2-Bromo-5-chloro-3-methylpyrazine. The resulting 2-substituted-5-chloro-3-methylpyrazine can then be subjected to a second cross-coupling reaction to functionalize the 5-position. This sequential approach allows for the synthesis of di-substituted pyrazines with different groups at the 2- and 5-positions, offering a powerful strategy for building molecular complexity. Generally, more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) are required to activate the C-Cl bond for the second coupling step.

Safety and Handling

  • 2-Bromo-5-chloro-3-methylpyrazine is harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation.[8]

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine through palladium-catalyzed cross-coupling reactions provides a versatile and efficient platform for the synthesis of a wide array of substituted pyrazines. By carefully selecting the reaction conditions, chemists can achieve high selectivity for the more reactive C-Br bond, enabling the stepwise construction of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microwave-assisted synthesis of novel pyrazine derivatives using 2-Bromo-5-chloro-3-methylpyrazine as a versatile building block. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it an invaluable tool in modern drug discovery and development.

Introduction

2-Bromo-5-chloro-3-methylpyrazine is a key intermediate for the synthesis of a wide range of substituted pyrazine derivatives. The pyrazine scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The presence of two distinct halogen atoms (bromine and chlorine) at positions 2 and 5 allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond under typical palladium-catalyzed conditions, enabling selective substitution at the 2-position.

This document outlines protocols for three fundamental cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, all performed under microwave irradiation.

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of 2-Bromo-5-chloro-3-methylpyrazine, it allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants start 2-Bromo-5-chloro-3-methylpyrazine plus1 + start->plus1 boronic_acid R-B(OH)2 catalyst Pd Catalyst Base, Solvent plus1->boronic_acid product 2-Aryl-5-chloro-3-methylpyrazine microwave Microwave Irradiation

Caption: Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-methylpyrazine.

Experimental Protocol:

A general procedure for the microwave-assisted Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid is as follows:

  • To a 10 mL microwave vial, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (see Table 1 for examples), and a base (see Table 1).

  • Add the appropriate solvent (3-5 mL).

  • Seal the vial with a Teflon septum.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (see Table 1).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Table 1: Reaction Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100-12015-3075-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene110-13020-4080-98
XPhosPdG2 (2-5)-Cs₂CO₃ (2)1,4-Dioxane10010-2085-99

Yields are generalized based on reactions with similar substrates and are dependent on the specific arylboronic acid used.

Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyrazines.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants start 2-Bromo-5-chloro-3-methylpyrazine plus1 + start->plus1 alkyne R-C≡CH catalyst Pd/Cu Catalyst Base, Solvent plus1->alkyne product 2-Alkynyl-5-chloro-3-methylpyrazine microwave Microwave Irradiation

Caption: Sonogashira Coupling of 2-Bromo-5-chloro-3-methylpyrazine.

Experimental Protocol:

A general procedure for the microwave-assisted Sonogashira coupling of 2-Bromo-5-chloro-3-methylpyrazine with a terminal alkyne is as follows:

  • To a 10 mL microwave vial, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst, a copper(I) co-catalyst, and a base (see Table 2).

  • Add the appropriate solvent (3-5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial with a Teflon septum.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (see Table 2).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Table 2: Reaction Conditions for Microwave-Assisted Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2-3)DMF or Toluene80-12010-3070-90
Pd(OAc)₂ (2)CuI (5)DBU (2)MeCN10015-2575-95
Pd(PPh₃)₄ (5)CuI (10)K₂CO₃ (2)1,4-Dioxane11020-4065-85

Yields are generalized based on reactions with similar substrates and are dependent on the specific terminal alkyne used.

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants start 2-Bromo-5-chloro-3-methylpyrazine plus1 + start->plus1 amine R¹R²NH catalyst Pd Catalyst Ligand, Base, Solvent plus1->amine product 2-(R¹R²N)-5-chloro-3-methylpyrazine microwave Microwave Irradiation

Caption: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine.

Experimental Protocol:

A general procedure for the microwave-assisted Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with an amine is as follows:

  • To a 10 mL microwave vial, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst, a ligand, and a base (see Table 3).

  • Add the appropriate anhydrous solvent (3-5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vial with a Teflon septum.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (see Table 3).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Table 3: Reaction Conditions for Microwave-Assisted Buchwald-Hartwig Amination

Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
Pd₂(dba)₃ (2-5)XPhos (4-10)t-BuONa (1.5-2.5)Toluene100-15010-3070-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane12020-4065-90
RuPhosPdG3 (2-5)-K₃PO₄ (2)Toluene100-13015-3075-98

Yields are generalized based on reactions with similar substrates and are dependent on the specific amine used.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of pyrazine derivatives.

Experimental_Workflow A 1. Reagent Preparation (Pyrazine, Coupling Partner, Catalyst, Base, Solvent) B 2. Microwave Reaction (Sealed Vial, Set Temperature & Time) A->B Load into Microwave Vial C 3. Work-up (Extraction, Washing, Drying) B->C Cool and Quench D 4. Purification (Column Chromatography) C->D Crude Product E 5. Characterization (NMR, MS, etc.) D->E Pure Product

Caption: General workflow for microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the functionalization of 2-Bromo-5-chloro-3-methylpyrazine. The protocols outlined in these application notes serve as a valuable starting point for the synthesis of diverse libraries of pyrazine derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application of 2-Bromo-5-chloro-3-methylpyrazine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-chloro-3-methylpyrazine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including those with applications in the agrochemical sector.[1][2][3] Its unique substitution pattern, featuring reactive bromine and chlorine atoms, allows for diverse chemical modifications, making it an ideal starting material for the development of novel herbicides, fungicides, and insecticides.[1][2][3] Pyrazine-containing compounds are known to exhibit various biological activities, and their derivatives are integral to the creation of effective crop protection agents.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-chloro-3-methylpyrazine in the synthesis of a potential herbicidal agent.

Application in Herbicide Synthesis

The halogenated pyrazine ring of 2-Bromo-5-chloro-3-methylpyrazine is an excellent scaffold for the synthesis of novel herbicides. The bromine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. The chlorine atom can also undergo nucleophilic substitution. This dual reactivity enables the construction of complex molecules with potential herbicidal activity.

One promising application is the synthesis of pyrazole-containing phenylpyrazine derivatives, a class of compounds known to exhibit herbicidal properties. These compounds often act by inhibiting essential plant enzymes, leading to weed death.

Hypothetical Synthesis of a Novel Pyrazinyl-Pyrazole Herbicide

This section details the synthesis of a hypothetical but plausible herbicidal compound, 1-(5-(5-chloro-3-methylpyrazin-2-yl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (referred to as Pyra-Herb 1 ), starting from 2-Bromo-5-chloro-3-methylpyrazine. The synthetic route involves a Suzuki coupling reaction followed by further functional group manipulations.

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine

PropertyValueReference
CAS Number 1260664-82-1[8]
Molecular Formula C₅H₄BrClN₂[8]
Molecular Weight 207.46 g/mol [8]
Appearance Light yellow solid[2]
Purity ≥98%[2]

Experimental Protocols

Synthesis of 2-(4-boronophenyl)-5-chloro-3-methylpyrazine (Intermediate 1)

Objective: To introduce a boronic acid functional group onto the pyrazine ring via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-Bromo-5-chloro-3-methylpyrazine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq) and K₂CO₃ (2.0 eq).

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.

  • Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .

Table 2: Reaction Parameters for the Synthesis of Intermediate 1

ParameterValue
Reactant Ratio (Pyrazine:Boronic Ester) 1 : 1.2
Catalyst Loading (Pd(OAc)₂) 5 mol%
Ligand Loading (PPh₃) 10 mol%
Base K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90°C
Reaction Time 12 hours
Typical Yield 85-95%
Synthesis of Pyra-Herb 1

Objective: To couple Intermediate 1 with a pyrazole derivative to form the final herbicidal compound.

Materials:

  • Intermediate 1

  • Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.1 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq) in DMF.

  • Heat the mixture to 120°C and stir for 24 hours under an argon atmosphere.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester intermediate by column chromatography.

  • Dissolve the purified ester in a mixture of THF and water.

  • Add LiOH (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester.

  • Acidify the reaction mixture with 1N HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield Pyra-Herb 1 .

Table 3: Herbicidal Activity of Pyra-Herb 1 (Hypothetical Data)

Weed SpeciesGrowth Inhibition (%) at 150 g/ha
Velvetleaf (Abutilon theophrasti) 85
Green Foxtail (Setaria viridis) 78
Redroot Pigweed (Amaranthus retroflexus) 92
Barnyardgrass (Echinochloa crus-galli) 75

Logical Relationships and Workflows

The following diagrams illustrate the synthetic workflow and a hypothetical mode of action for the synthesized herbicide.

Synthesis_Workflow A 2-Bromo-5-chloro- 3-methylpyrazine C Intermediate 1 (Boronic Ester Derivative) A->C Suzuki Coupling B 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)aniline B->C E Ester Intermediate C->E Ullmann Coupling D Ethyl 3-(trifluoromethyl)- 1H-pyrazole-5-carboxylate D->E F Pyra-Herb 1 (Final Herbicide) E->F Hydrolysis

Caption: Synthetic workflow for Pyra-Herb 1.

Mode_of_Action Herbicide Pyra-Herb 1 Enzyme Acetolactate Synthase (ALS) or other key enzyme Herbicide->Enzyme Inhibition Herbicide->Enzyme Inhibition AminoAcids Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis Enzyme->AminoAcids Enzyme->AminoAcids Protein Protein Synthesis AminoAcids->Protein Required for AminoAcids->Protein   Blocked Growth Weed Growth and Development Protein->Growth Essential for Protein->Growth   Halted Death Weed Death Growth->Death   Induced

Caption: Hypothetical mode of action of Pyra-Herb 1.

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The presented synthetic protocol for a hypothetical pyrazinyl-pyrazole herbicide demonstrates the utility of this building block in constructing complex molecules with potential for high biological activity. The adaptability of the pyrazine core to various synthetic transformations opens up a wide range of possibilities for the development of new and effective crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of 2-Bromo-5-chloro-3-methylpyrazine is warranted to explore its full potential in agrochemical discovery.

References

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yield with 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloro-3-methylpyrazine. The guidance aims to address common challenges and provide systematic approaches to optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 2-Bromo-5-chloro-3-methylpyrazine resulting in a low or no yield?

A1: Low yields with this substrate are common and can stem from several factors related to its electron-deficient nature.[1] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2]

  • Substrate Reactivity: As an electron-deficient heterocycle, the oxidative addition step can be challenging. While the bromo-substituent is generally more reactive than the chloro-substituent, specialized conditions are often needed.[2][3]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]

  • Inappropriate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this class of substrate.[3] Highly active systems with bulky, electron-rich ligands are typically required.[1][4]

Q2: I am observing significant debromination of my starting material. How can I prevent this side reaction?

A2: Debromination is a common side reaction with heteroaryl halides.[5] To minimize it, consider the following:

  • Choice of Base: Strong inorganic bases such as NaOH or KOH can sometimes promote dehalogenation. Switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) can significantly reduce this side reaction.[5]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can suppress debromination compared to less bulky ligands like triphenylphosphine (PPh₃).[5]

  • Temperature Control: Lowering the reaction temperature may reduce the rate of debromination, though this must be balanced against the need for sufficient thermal energy to drive the main reaction.

Q3: My reaction is generating a lot of homocoupled boronic acid byproduct. What is the cause and solution?

A3: The homocoupling of boronic acids to form a biaryl byproduct is almost always caused by the presence of oxygen in the reaction mixture.[1] To prevent this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before heating. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using multiple freeze-pump-thaw cycles.[1]

  • Maintain Inert Atmosphere: The reaction must be run under a positive pressure of an inert gas (argon or nitrogen) from start to finish to prevent oxygen from entering the vessel.[4]

Q4: Which halide is expected to react selectively: the bromo or the chloro group?

A4: In Suzuki-Miyaura couplings, the reactivity of halogens generally follows the trend I > Br > Cl.[2] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. Under carefully controlled conditions, selective coupling at the 2-bromo position can be achieved, leaving the 5-chloro position intact for potential subsequent functionalization.

Q5: My boronic acid appears to be degrading during the reaction. How can I address this?

A5: This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. It is particularly common when using aqueous bases.[1][4] To mitigate this, you can:

  • Use more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts as the coupling partner.[1][4] These are generally less prone to protodeboronation.

  • Use anhydrous solvents and bases where possible, although this can present solubility challenges for the base.

Troubleshooting Guides

Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for successfully coupling this challenging substrate. The following tables provide recommended starting points for optimization.

Table 1: Recommended Catalyst Systems

Palladium PrecursorLigandMol % (Pd/Ligand)Expected Outcome & Comments
Pd₂(dba)₃SPhos or XPhos1-3 / 2-6High to Excellent. Bulky, electron-rich ligands stabilize the catalyst, promote reductive elimination, and prevent deactivation by the pyrazine nitrogen.[1][4]
Pd(OAc)₂PPh₃2-5 / 4-10Low to Moderate. Prone to catalyst deactivation with pyridinic and pyrazinic substrates.[1] Not recommended as a first choice.
Pd(dppf)Cl₂None3-5Moderate. Often effective, but may require higher temperatures and longer reaction times.
Pd(PPh₃)₄None5-10Low. Often fails to give any coupled product with chloropyrazines and can be inefficient with bromopyrazines.[3]

Table 2: Screening of Bases

BaseEquivalentsCommon Solvent(s)Expected Outcome & Comments
K₃PO₄2-3Dioxane/H₂O, THF/H₂OHigh to Excellent. A strong base that is often very effective for less reactive substrates and challenging couplings.[1][4]
Cs₂CO₃2-3Dioxane, TolueneHigh to Excellent. Often provides high yields but is more expensive.[1]
K₂CO₃2-3Toluene/H₂O, DMF/H₂OModerate to High. A common and cost-effective choice that is a good starting point for optimization.[1][6]
Na₂CO₃2-3DMF, DioxaneModerate. Can be effective, particularly where substrate solubility is a concern in other solvents.[1]

Table 3: Solvent Selection Guide

Solvent SystemTypical TemperatureComments
1,4-Dioxane / H₂O90-110 °CExcellent solvent for many Suzuki couplings, good for dissolving K₃PO₄.
Toluene / H₂O90-110 °CA common and effective biphasic system.[1]
2-MeTHF / H₂O80-100 °CA more environmentally friendly alternative to THF and Dioxane. Can sometimes lead to significant yield improvements.[7]
DMF / H₂O90-120 °CUseful for substrates with poor solubility, but can be difficult to remove during workup.[6]
Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low-yielding reactions.

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of 2-Bromo-5-chloro-3-methylpyrazine

Note: This is a generalized procedure and requires optimization for specific boronic acids.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0–3.0 eq.).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: In a final, swift step under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 90–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step may be failing. For pyrazine substrates, both the oxidative addition (I) and transmetalation (II) steps can be rate-limiting, while catalyst deactivation by the pyrazine nitrogen can inhibit the overall cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(X) pd0->oa_complex I. Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)L₂(R) oa_complex->trans_complex II. Transmetalation trans_complex->pd0 III. Reductive Elimination product Ar-R (Product) trans_complex->product reactants Ar-X + R-B(OR)₂ base Base boronate [R-B(OR)₂(OH)]⁻ base->boronate activates boronate->oa_complex to transmetalation info1 Ar-X = 2-Bromo-5-chloro-3-methylpyrazine info2 R-B(OR)₂ = Boronic Acid/Ester info3 L = Phosphine Ligand (e.g., SPhos)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-3-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-5-chloro-3-methylpyrazine?

A1: The most prevalent and established method for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine is the Sandmeyer reaction.[1][2] This process involves two main steps: the diazotization of the precursor, 2-amino-5-chloro-3-methylpyrazine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.[1][3]

Q2: What are the critical parameters to control during the diazotization step?

A2: The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt intermediate.[4][5] Higher temperatures can lead to premature decomposition of the diazonium salt, resulting in the formation of undesired byproducts and a lower yield of the target molecule.[5]

Q3: How can I monitor the completion of the diazotization reaction?

A3: A common and effective method to monitor the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is used to generate the nitrosyl cation for the reaction, will result in the oxidation of iodide to iodine, turning the starch paper blue. A persistent blue color indicates that the starting amine has been fully consumed.[4]

Q4: What are the common side reactions observed during the Sandmeyer bromination step?

A4: Several side reactions can occur during the Sandmeyer bromination, potentially impacting the purity and yield of 2-Bromo-5-chloro-3-methylpyrazine. These include the formation of 5-chloro-3-methylpyrazin-2-ol (a phenol analog) through the reaction of the diazonium salt with water, the generation of biaryl compounds, and the formation of azo compounds.[3][4]

Q5: What are the recommended purification methods for the final product?

A5: The purification of 2-Bromo-5-chloro-3-methylpyrazine typically involves extraction and chromatography. After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an organic solvent. Further purification is often achieved through column chromatography on silica gel to remove any unreacted starting materials, byproducts, and residual catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained between 0-5°C and that there is a slight excess of nitrous acid, as confirmed by a positive starch-iodide test.[4]
Premature decomposition of the diazonium salt.Maintain rigorous temperature control throughout the diazotization and addition to the copper(I) bromide solution. Avoid any localized heating.[5]
Inactive copper(I) bromide catalyst.Use freshly prepared or high-quality commercial copper(I) bromide. The catalyst can be washed with a dilute acid and then an organic solvent to remove any oxidized species.
Presence of a Significant Amount of Phenolic Impurity (5-chloro-3-methylpyrazin-2-ol) The diazonium salt reacted with water.Ensure the reaction is carried out under anhydrous or highly concentrated acidic conditions to minimize the presence of free water. Keep the temperature low to suppress this side reaction.[5]
Formation of Dark, Tarry Byproducts Uncontrolled decomposition of the diazonium salt leading to radical polymerization.Improve temperature control and ensure efficient stirring. The rate of addition of the diazonium salt solution to the copper(I) bromide solution should be slow and controlled.[4]
Difficult Purification Presence of multiple, closely related impurities.Optimize the reaction conditions to minimize side product formation. For purification, employ a suitable solvent system for column chromatography that provides good separation of the target compound from its impurities.

Data Presentation

Parameter Typical Range/Value Notes
Starting Material 2-amino-5-chloro-3-methylpyrazineHigh purity is recommended for optimal results.
Diazotization Temperature 0-5°CCritical for the stability of the diazonium salt.[5]
Sandmeyer Reaction Temperature Room temperature to 50°CSubstrate-dependent; gradual warming may be necessary.
Catalyst Copper(I) Bromide (CuBr)Typically used in stoichiometric amounts.
Typical Yield 60-80%Highly dependent on reaction conditions and substrate purity.
Appearance of Final Product Light yellow to off-white crystalline solid[6]

Experimental Protocols

1. Diazotization of 2-amino-5-chloro-3-methylpyrazine:

  • Dissolve 2-amino-5-chloro-3-methylpyrazine in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water) in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper.

2. Sandmeyer Bromination:

  • In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in a suitable solvent (e.g., hydrobromic acid).

  • Cool the copper(I) bromide mixture.

  • Slowly add the cold diazonium salt solution prepared in the previous step to the stirred copper(I) bromide mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction mixture can then be heated gently (e.g., to 50°C) to ensure the complete decomposition of the diazonium salt.

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by column chromatography.

Mandatory Visualization

Synthesis_Pathway Synthesis of 2-Bromo-5-chloro-3-methylpyrazine and Common Side Reactions A 2-amino-5-chloro- 3-methylpyrazine B Diazonium Salt Intermediate A->B + NaNO2, HBr (0-5°C) G Unreacted Starting Material A->G Incomplete Diazotization C 2-Bromo-5-chloro- 3-methylpyrazine (Product) B->C + CuBr D 5-chloro-3-methylpyrazin-2-ol (Phenolic Impurity) B->D + H2O (heat) E Azo Compound B->E + Unreacted Amine F Biaryl Byproduct B->F Radical Dimerization

Caption: Synthetic pathway and side reactions in 2-Bromo-5-chloro-3-methylpyrazine synthesis.

References

Troubleshooting guide for low reactivity of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting support for experiments involving 2-Bromo-5-chloro-3-methylpyrazine, focusing on its characteristically low reactivity in common cross-coupling reactions. This resource offers solutions to specific issues, detailed protocols, and quantitative data to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no reactivity with 2-Bromo-5-chloro-3-methylpyrazine in my cross-coupling reaction?

A1: The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is governed by several factors. The pyrazine ring is electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed couplings. However, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting catalysis.[1] Furthermore, successful coupling depends critically on the proper selection of catalyst, ligand, base, and solvent, which must be optimized for this specific substrate.

Q2: Which halogen on 2-Bromo-5-chloro-3-methylpyrazine is more reactive?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This difference allows for chemoselective functionalization at the C-Br position under carefully controlled, milder reaction conditions.

Q3: What are the most common side reactions to watch for?

A3: Several side reactions can reduce the yield of your desired product. These include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be deactivated, particularly in the presence of a strong base or residual water.[1]

  • Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active catalyst, rendering it inactive.[1]

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki or organotin in Stille reactions) can occur, especially if the reaction mixture is not properly degassed.[2]

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can occur as a competing pathway.

Q4: How can I improve the chemoselectivity to favor reaction at the C-Br position?

A4: To achieve selective coupling at the more reactive C-Br bond, employ milder reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a less active catalyst system that is sufficient to activate the C-Br bond but not the more robust C-Cl bond. Careful screening of catalysts and ligands is essential to find this selectivity window.

Troubleshooting Guide for Low Reactivity

Problem: Low to No Yield in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution
Inappropriate Catalyst System The choice of palladium source and ligand is critical for the electron-deficient pyrazine substrate.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Solution: Screen a panel of catalysts and ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) paired with a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a preformed catalyst (e.g., XPhos Pd G3) often improve results for challenging heteroaryl chlorides and can be effective here.[3]
Incorrect Base Selection The base is crucial for activating the boronic acid in the transmetalation step.[1] The wrong base can be ineffective or promote side reactions. Solution: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often effective for heteroaryl couplings and can minimize base-sensitive side reactions like protodeboronation.[3][4] Ensure the base is finely powdered and anhydrous.
Poor Reagent Quality/Solubility Boronic acids can degrade over time. Reagents may not be sufficiently soluble in the chosen solvent. Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable potassium trifluoroborate salts as coupling partners.[5] For solubility issues, screen different solvent systems, such as 1,4-dioxane/water, toluene, or DMF.[6] Ensure all solvents are anhydrous and properly degassed to prevent catalyst deactivation.
Catalyst Inhibition The pyrazine nitrogen atoms can coordinate with the palladium center, inhibiting its catalytic activity.[1] Solution: The use of bulky phosphine ligands can often mitigate this issue by sterically shielding the palladium center. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help maintain catalyst activity.
Problem: Low to No Yield in Buchwald-Hartwig Amination
Potential CauseRecommended Solution
Insufficiently Active Catalyst The C-Br bond on the electron-deficient pyrazine may require a highly active catalyst system, especially with less nucleophilic amines. Solution: Employ modern, third-generation Buchwald-Hartwig catalysts and ligands.[1] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to facilitate the coupling of challenging substrates.[7] Using pre-catalysts can also ensure the efficient generation of the active Pd(0) species.
Incompatible Base A strong, non-nucleophilic base is required to deprotonate the amine, but an inappropriate choice can lead to side reactions or insolubility. Solution: Screen strong bases like NaOt-Bu, KOt-Bu, or LHMDS. The choice of base can be coupled with the solvent; for example, NaOt-Bu is commonly used in toluene or dioxane.[3]
Amine Purity Trace impurities in the amine starting material can poison the palladium catalyst. Solution: Purify the amine immediately before use by distillation, crystallization, or filtration through a plug of activated alumina.
Reaction Temperature The reaction temperature may be too low to overcome the activation energy barrier. Solution: While starting at a moderate temperature (e.g., 80 °C) to favor selectivity, a higher temperature (e.g., 100-110 °C) may be necessary to drive the reaction to completion, especially if initial attempts show low conversion.[3]

Quantitative Data Summary

The following table summarizes representative conditions and yields for cross-coupling reactions on similar bromo-chloro heteroaromatic substrates, providing a baseline for optimization.

Cross-Coupling ReactionSubstrateCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 5-Bromo-2-chloropyrimidinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O10012-2470-95
Buchwald-Hartwig 5-Bromo-2-chloropyrimidinePd(OAc)₂ (2) / BINAP (3)NaOt-Bu (1.4)Toluene808-1675-98
Sonogashira 5-Bromo-2-chloropyrimidinePd(PPh₃)₄ (5) / CuI (10)Et₃N (2)DMF806-1260-88
Stille DihalopyrazinePd(PPh₃)₄ (5)-Toluene1102476-99
Heck Aryl BromidePd(OAc)₂ (1) / PPh₃ (2)Et₃N (1.5)DMF10012~85

Note: Data is compiled and representative of typical results found in the literature for analogous substrates to provide a starting point for optimization.[3][8][9]

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-2 (bromo) position.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[3] Add this mixture to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol is a starting point for the C-N bond formation at the C-2 (bromo) position.

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[3]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[3] Then, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.) followed by the desired amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[3]

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Low Reactivity cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Low or No Yield cat Catalyst System start->cat Is catalyst active? reag Reagents / Conditions start->reag Are conditions optimal? side Side Reactions start->side Are side reactions occurring? sol_cat Screen Pd source & ligands (e.g., XPhos, SPhos) Use pre-catalyst Increase ligand:Pd ratio cat->sol_cat sol_reag Check reagent purity Use anhydrous, degassed solvents Screen bases (K₃PO₄, NaOtBu) Optimize temperature reag->sol_reag sol_side Ensure inert atmosphere Use fresh boronic acid Use milder base side->sol_side G Chemoselectivity Factors sub 2-Bromo-5-chloro-3-methylpyrazine cbr C-Br Bond (More Reactive) sub->cbr ccl C-Cl Bond (Less Reactive) sub->ccl cond1 Milder Conditions: - Lower Temperature - Less Active Catalyst - Shorter Reaction Time cond1->cbr Favors Selective Coupling cond2 Harsher Conditions: - Higher Temperature - More Active Catalyst (e.g., with bulky ligands) - Longer Reaction Time cond2->ccl May lead to double coupling or reaction at C-Cl G Simplified Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R-X) note3 Problem Area: Bulky ligands can accelerate this step. pd0->note3 pd2_trans R-Pd(II)L₂(R') pd2_ox->pd2_trans Transmetalation (R'-M) note1 Problem Area: C-Br vs C-Cl reactivity determines rate. pd2_ox->note1 product R-R' pd2_trans->product Reductive Elimination note2 Problem Area: Base and ligand choice are critical. pd2_trans->note2 product->pd0 Catalyst Regeneration

References

Preventing debromination in reactions with 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in pharmaceutical synthesis.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, with a focus on mitigating the unwanted side reaction of debromination.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant amount of 5-chloro-3-methylpyrazine as a byproduct.

  • Low yields of the desired coupled product.

  • Complex product mixtures that are difficult to purify.

Root Causes and Solutions:

Debromination in palladium-catalyzed coupling reactions, often termed hydrodebromination, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.

Potential Cause Recommended Solution Rationale
Aggressive Base Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species, leading to increased debromination. Milder carbonate or phosphate bases are less prone to this side reaction.
High Reaction Temperature Lower the reaction temperature.High temperatures can accelerate the rate of debromination. Attempting the reaction at a lower temperature (e.g., 60-80 °C) and monitoring for improvement can be effective.
Inappropriate Ligand Use bulky, electron-rich phosphine ligands such as XPhos or SPhos.These ligands can promote the desired reductive elimination step to form the C-C or C-N bond over the competing debromination pathway.
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents.Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.
Catalyst Choice Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.In situ reduction of Pd(II) to Pd(0) can sometimes generate species that favor debromination.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

start Significant Debromination Observed base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) start->base temp Lower Reaction Temperature base->temp ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) temp->ligand reagents Ensure Anhydrous/Degassed Reagents and Solvents ligand->reagents catalyst Try Pre-formed Pd(0) Catalyst reagents->catalyst success Debromination Minimized catalyst->success

A logical workflow for troubleshooting debromination in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with 2-Bromo-5-chloro-3-methylpyrazine?

A1: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This inherent reactivity makes the bromine atom susceptible to cleavage, especially under conditions that favor the formation of palladium-hydride species, which can lead to the replacement of bromine with a hydrogen atom (hydrodebromination).

Q2: I am performing a Suzuki-Miyaura coupling. What are the best initial conditions to minimize debromination?

A2: A good starting point for a Suzuki-Miyaura coupling with 2-Bromo-5-chloro-3-methylpyrazine to minimize debromination would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich ligand like SPhos or XPhos (4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).[1]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 80 °C.

  • Atmosphere: Inert (e.g., Argon or Nitrogen).

Q3: How can I confirm that debromination is occurring in my reaction?

A3: The most common methods to confirm and quantify debromination are:

  • Mass Spectrometry (MS): Look for the mass of the debrominated product (5-chloro-3-methylpyrazine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the NMR spectrum of your crude product to a standard of the starting material and the expected product. The debrominated product will show a new proton signal in the aromatic region where the bromine was.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate the components of your reaction mixture and provide their respective mass data, allowing for the identification and quantification of the debrominated byproduct.

Q4: Can the choice of solvent influence the extent of debromination?

A4: Yes, the solvent can play a role. Some solvents can act as a source of hydride for the formation of Pd-H species, which leads to debromination. It is crucial to use anhydrous and thoroughly degassed solvents to minimize these side reactions. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common, but the ratio can be optimized to minimize debromination.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid, optimized to reduce the incidence of debromination.

Reagents & Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes of a Suzuki-Miyaura coupling with 2-Bromo-5-chloro-3-methylpyrazine under different conditions, highlighting the impact on the yield of the desired product versus the debrominated byproduct. The data is representative of trends observed for similar halo-heterocyclic systems.

Condition Catalyst/Ligand Base Temperature (°C) Desired Product Yield (%) Debrominated Product (%)
A (Harsh) Pd(PPh₃)₄NaOtBu11030-4050-60
B (Optimized) Pd₂(dba)₃ / SPhosK₃PO₄8085-95<5
C (Milder Base) Pd₂(dba)₃ / SPhosK₂CO₃8080-90<10
D (Higher Temp) Pd₂(dba)₃ / SPhosK₃PO₄11060-7020-30

Signaling Pathways and Experimental Workflows

Mechanism of Debromination in Palladium-Catalyzed Cross-Coupling

The primary pathway for debromination involves the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.

cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Debromination Side-Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa + Ar-Br pdh Pd(II)-H Species pd0->pdh + H-Source tm Transmetalation (Ar-Pd(II)-Ar')L₂ oa->tm + Ar'-B(OR)₂ oa->pdh re Reductive Elimination tm->re re->pd0 product Desired Product (Ar-Ar') re->product debrom_re Reductive Elimination pdh->debrom_re + Ar-Br hydride_source Hydride Source (Base, Solvent, Impurities) debrom_re->pd0 debrom_product Debrominated Product (Ar-H) debrom_re->debrom_product

References

Technical Support Center: Purification of 2-Bromo-5-chloro-3-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-5-chloro-3-methylpyrazine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Bromo-5-chloro-3-methylpyrazine derivatives and how do they affect purification?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions, such as the formation of imidazole derivatives. These impurities can have similar polarities to the target compound, making separation challenging. Halogenated impurities, in particular, can be difficult to remove and may require specific purification strategies.

Q2: Which purification techniques are most effective for 2-Bromo-5-chloro-3-methylpyrazine derivatives?

A2: The choice of purification technique depends on the physical properties of the derivative (solid or liquid) and the nature of the impurities. The most common and effective methods include:

  • Column Chromatography: Highly versatile for separating compounds with different polarities.

  • Recrystallization: Effective for purifying solid derivatives.

  • Liquid-Liquid Extraction (LLE): A good initial step to remove highly polar or non-polar impurities.

  • Distillation: Suitable for volatile derivatives.[1]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause: Inappropriate solvent system (eluent).

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for halogenated pyrazines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A 90:10 hexane/ethyl acetate mixture has been shown to be effective in separating pyrazines from more polar imidazole impurities.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution where the polarity of the solvent is gradually increased.

    • Choice of Stationary Phase: While silica gel is most common, for challenging separations, consider using alumina or a stationary phase with a higher surface area.

Issue 2: The compound is sticking to the column or "tailing".

  • Possible Cause: Strong interaction between the compound and the acidic silica gel. Pyrazine derivatives, being basic, can interact with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a lower boiling point.

    • Adjust Solvent Volume: Add more of the hot solvent to the oily mixture until it fully dissolves, then allow it to cool slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the wrong solvent was chosen.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Induce Crystallization: Use scratching or seeding techniques as described above.

    • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. For halogenated aromatic compounds, combinations like ethanol/water or hexane/ethyl acetate can be effective.

Liquid-Liquid Extraction (LLE)

Issue 1: Inefficient extraction of the desired product.

  • Possible Cause: The chosen organic solvent has a similar polarity to the aqueous phase, or the pH of the aqueous phase is not optimal.

  • Troubleshooting Steps:

    • Solvent Selection: For extracting pyrazines from an aqueous reaction mixture, solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are commonly used.[1] Hexane is particularly effective at excluding polar impurities like imidazoles.[1]

    • pH Adjustment: The basicity of the pyrazine ring means that the pH of the aqueous layer can significantly impact its solubility. Adjusting the pH to be more basic can decrease the solubility of the pyrazine derivative in the aqueous layer, leading to better extraction into the organic phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency than a single extraction with a large volume.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Halogenated Pyrazines

Impurity TypeStationary PhaseRecommended Eluent System (v/v)Notes
Polar Impurities (e.g., imidazoles)Silica Gel90:10 Hexane / Ethyl AcetateEffective for separating less polar pyrazines from more polar impurities.[1]
Non-polar ImpuritiesSilica GelStart with 100% Hexane, gradually increase Ethyl Acetate percentageA gradient elution is often necessary.
Isomeric ImpuritiesSilica Gel or AluminaHexane / Dichloromethane or Hexane / TolueneSeparation of isomers can be challenging and may require screening of various solvent systems.

Table 2: Common Solvents for Recrystallization of Halogenated Aromatic Compounds

SolventPolarityNotes
EthanolPolarOften used in combination with water for polar compounds.
IsopropanolPolarA good general solvent for recrystallization.
Ethyl AcetateIntermediateCan be used alone or in combination with hexane.
Hexane / HeptaneNon-polarOften used as the "poor" solvent in a two-solvent system.
TolueneNon-polarGood for dissolving many organic compounds when hot.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 2-bromo-5-chloro-3-methylpyrazine derivative in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude Product (2-Bromo-5-chloro-3-methylpyrazine derivative) lle Liquid-Liquid Extraction (LLE) synthesis->lle Initial Cleanup column Column Chromatography lle->column Further Purification recrystal Recrystallization column->recrystal For Solid Products analysis Purity Analysis (NMR, GC-MS, HPLC) column->analysis recrystal->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: A typical experimental workflow for the purification of 2-Bromo-5-chloro-3-methylpyrazine derivatives.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue poor_sep Poor Separation start->poor_sep tailing Compound Tailing start->tailing oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals optimize_eluent Optimize Eluent (TLC, Gradient) poor_sep->optimize_eluent Action add_modifier Add Base Modifier (e.g., Triethylamine) tailing->add_modifier Action change_solvent Change Solvent / Add More Solvent oiling_out->change_solvent Action concentrate Concentrate Solution / Induce Crystallization no_crystals->concentrate Action

Caption: A logical troubleshooting guide for common issues in purification.

References

Overcoming catalyst poisoning in reactions involving 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic cross-coupling reactions with 2-Bromo-5-chloro-3-methylpyrazine. The primary focus is on overcoming catalyst poisoning, a frequent issue observed with nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 2-Bromo-5-chloro-3-methylpyrazine failing or giving low yields?

A1: Low yields or reaction failure with this substrate are commonly attributed to catalyst poisoning or deactivation. The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium catalyst, forming inactive or less active complexes that disrupt the catalytic cycle.[1][2][3][4] This is a well-documented issue for nitrogen-containing heterocycles.[1][2][3][4]

Q2: What is the primary mechanism of catalyst poisoning in this context?

A2: The primary mechanism is the coordination of the pyrazine's nitrogen atom to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are unable to participate in the key steps of the cross-coupling reaction, such as oxidative addition or reductive elimination.

Q3: Which cross-coupling reactions are most susceptible to this issue?

A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are all susceptible to catalyst poisoning when using substrates like 2-Bromo-5-chloro-3-methylpyrazine. The specific challenges may vary slightly between these reactions, but the underlying issue of catalyst coordination by the pyrazine nitrogen is a common thread.

Q4: How can I mitigate catalyst poisoning?

A4: Several strategies can be employed:

  • Catalyst and Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.

  • Reaction Condition Optimization: Careful selection of the base, solvent, and temperature is crucial. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.

  • Use of Additives: In some cases, additives can help to mitigate catalyst poisoning, although this is highly reaction-dependent.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can oxidize and deactivate the active Pd(0) catalyst.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material is largely unreacted.

  • Formation of side products, such as homocoupled boronic acid.

  • Appearance of palladium black (precipitated, inactive palladium).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Poisoning Switch to a catalyst system known to be robust for N-heterocyclic substrates. Use a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos or SPhos.[5]
Poor Quality Boronic Acid Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.
Inappropriate Base Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates. Ensure the base is anhydrous if the reaction requires it.
Suboptimal Solvent Use anhydrous, degassed solvents. A mixture of dioxane/water or toluene/water is a common starting point.
Insufficient Temperature Gradually increase the reaction temperature. For less reactive chlorides, higher temperatures are often necessary.
Problem 2: Reaction Stalls in Heck or Sonogashira Coupling

Symptoms:

  • Initial product formation is observed, but the reaction does not go to completion.

  • TLC or LC-MS analysis shows a mixture of starting material and product.

  • Formation of a black precipitate (palladium black).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Deactivation Increase catalyst loading slightly. For Sonogashira, ensure the copper co-catalyst (if used) is fresh and active. For Heck, consider a ligand-free system or a more robust ligand.
Ligand Dissociation/Decomposition Use a more stable ligand. Bidentate phosphine ligands like dppf can sometimes offer greater stability.
Alkyne Homocoupling (Sonogashira) Rigorously degas all reagents and solvents to remove oxygen. Consider running the reaction under copper-free conditions.
Olefin Isomerization (Heck) This can be a side reaction promoted by palladium-hydride intermediates. Using a less polar solvent or adding a halide salt like LiCl can sometimes minimize this.

Quantitative Data Presentation

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for 2-Bromo-5-chloro-3-methylpyrazine.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of a Substituted Bromopyridine

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Data adapted from literature on analogous substrates. "Expected High" indicates that while specific percentage yields were not provided for this exact substrate in the source, the catalyst system is known to be highly effective for this class of compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Catalyst_Poisoning_Mechanism Catalyst Poisoning by Pyrazine Substrate cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Pyrazine-Br) Active_Pd(0)->Oxidative_Addition R-X Inactive_Complex Inactive Pd-Pyrazine Complex Active_Pd(0)->Inactive_Complex Coordination of Pyrazine Nitrogen Transmetalation Transmetalation Oxidative_Addition->Transmetalation R'-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Pyrazine_Substrate 2-Bromo-5-chloro- 3-methylpyrazine Pyrazine_Substrate->Inactive_Complex

Caption: Mechanism of catalyst poisoning by the pyrazine substrate.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen Bases (K3PO4, Cs2CO3) Adjust Temperature Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions No Optimize_Reagents Use Fresh Reagents Use Boronic Esters Degas Solvents Check_Reagents->Optimize_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Managing temperature control in exothermic reactions of 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in exothermic reactions involving 2-Bromo-5-chloro-3-methylpyrazine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exothermic Events

Unexpected temperature increases during reactions with 2-Bromo-5-chloro-3-methylpyrazine can indicate a potential thermal runaway. The following table outlines common scenarios, their probable causes, and recommended immediate actions.

Observation Probable Cause Immediate Corrective Actions
Rapid, uncontrolled temperature rise - Reagent addition rate is too high.- Inadequate cooling capacity.- Incorrectly high reactant concentration.1. Immediately cease all reagent addition.2. Maximize cooling by ensuring the cooling system is at its lowest set temperature and maximum flow rate.3. If the temperature continues to rise, execute an emergency quench protocol.
Localized boiling or fuming in the reactor - Poor mixing leading to "hot spots".1. Stop reagent addition.2. If it is safe to do so, increase the agitation speed to improve homogeneity.3. Maximize cooling.
Sudden pressure increase within the reactor - Onset of a runaway reaction leading to solvent boiling or gas evolution.1. Immediately stop all reagent addition and heating.2. Maximize cooling.3. If pressure continues to rise, vent the reactor to a safe location or a quench drum.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving 2-Bromo-5-chloro-3-methylpyrazine?

A1: The most common exothermic reactions are nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, and the energy released upon bond formation can be significant.[1][2]

Q2: How can I predict the exothermic potential of my reaction?

A2: A thorough literature search for similar reactions is the first step. For novel reactions, it is highly recommended to perform calorimetric studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), to determine the heat of reaction and the onset temperature for any decomposition.

Q3: What are the key parameters to control during an exothermic reaction with this compound?

A3: The critical parameters to control are:

  • Rate of Reagent Addition: Slow, controlled addition of the limiting reagent is crucial.

  • Temperature: Maintain a consistent internal reaction temperature with an efficient cooling system.

  • Mixing: Ensure good agitation to maintain a homogenous reaction mixture and prevent localized hot spots.

Q4: What are the best practices for setting up an experiment to mitigate thermal risks?

A4:

  • Use a jacketed reactor with a circulating cooling system.

  • Employ a calibrated temperature probe to monitor the internal reaction temperature.

  • Use a syringe pump or an addition funnel for controlled, slow addition of reagents.

  • Ensure adequate stirring with an overhead stirrer.

  • Perform the reaction on a smaller scale initially to assess its thermal profile before scaling up.

Experimental Protocols

The following are generalized experimental protocols for common exothermic reactions involving 2-Bromo-5-chloro-3-methylpyrazine. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol outlines a general procedure for the amination of 2-Bromo-5-chloro-3-methylpyrazine.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Jacketed reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling bath

Procedure:

  • Set up the jacketed reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the reactor with 2-Bromo-5-chloro-3-methylpyrazine and the solvent.

  • Cool the reactor to the desired starting temperature (e.g., 0-10 °C).

  • In a separate flask, dissolve the amine and base in the solvent.

  • Slowly add the amine/base solution to the reactor via the addition funnel, monitoring the internal temperature closely. Adjust the addition rate to maintain the set temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature or heat as required, while continuing to monitor the temperature.

  • Upon reaction completion, cool the mixture and quench with water.

  • Proceed with standard aqueous workup and product purification.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 2-Bromo-5-chloro-3-methylpyrazine.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to the reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Add the 2-Bromo-5-chloro-3-methylpyrazine and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C), monitoring for any exotherm.[3]

  • Maintain the reaction at temperature until completion, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract the product.

  • Purify the product using column chromatography.

Visualizations

sn_ar_workflow General Workflow for Nucleophilic Aromatic Substitution (SNAr) reagent_prep Reagent Preparation (Substrate, Nucleophile, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagent_prep->reaction_setup controlled_addition Controlled Addition of Nucleophile/Base (Monitor Temperature) reaction_setup->controlled_addition reaction_progress Reaction Progress (Stirring at Set Temperature) controlled_addition->reaction_progress workup Aqueous Workup (Quenching, Extraction) reaction_progress->workup purification Product Purification (e.g., Chromatography) workup->purification

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

buchwald_hartwig_workflow General Workflow for Buchwald-Hartwig Amination reagent_prep Reagent Preparation (Aryl Halide, Amine, Catalyst, Ligand, Base, Solvent) inert_atmosphere Inert Atmosphere Setup (Glovebox or Schlenk Line) reagent_prep->inert_atmosphere reaction_mixture Combine Reagents (Under Inert Atmosphere) inert_atmosphere->reaction_mixture heating Heating and Monitoring (Controlled Temperature) reaction_mixture->heating workup Reaction Workup (Cooling, Quenching, Extraction) heating->workup purification Product Purification (Chromatography) workup->purification

Caption: General workflow for a Buchwald-Hartwig amination reaction.

troubleshooting_logic Troubleshooting Logic for Exothermic Events start Temperature Increase Detected check_addition Is Reagent Addition Ongoing? start->check_addition stop_addition STOP ADDITION check_addition->stop_addition Yes maximize_cooling Maximize Cooling check_addition->maximize_cooling No stop_addition->maximize_cooling check_mixing Check Agitation maximize_cooling->check_mixing increase_mixing Increase Agitation (if safe) check_mixing->increase_mixing Poor monitor_temp Monitor Temperature check_mixing->monitor_temp Good increase_mixing->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing resume_slowly Resume Addition Slowly temp_decreasing->resume_slowly Yes emergency_quench EMERGENCY QUENCH temp_decreasing->emergency_quench No

Caption: Decision-making workflow for managing an unexpected exotherm.

References

Strategies to avoid homocoupling byproducts with 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-chloro-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of the common homocoupling byproduct, 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyrazine, during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with 2-Bromo-5-chloro-3-methylpyrazine?

A1: Homocoupling is an undesired side reaction in which two molecules of the starting aryl halide (2-Bromo-5-chloro-3-methylpyrazine) react with each other to form a symmetrical dimer (5,5'-dichloro-3,3'-dimethyl-2,2'-bipyrazine). This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate due to its similar properties to the target molecule.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main factors promoting homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic intermediates.[1][2]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) must be reduced in situ to the active Pd(0) state. This reduction process can itself generate the homocoupled byproduct.[3][4]

  • Inappropriate Ligand Choice: Ligands play a crucial role in stabilizing the palladium catalyst. Ligands that are not bulky or electron-rich enough may not effectively prevent the side reactions that lead to homocoupling.[3]

  • Base Selection: While essential for the reaction, certain bases, particularly very strong ones, can sometimes accelerate catalyst decomposition or other side reactions that favor homocoupling.[3][5]

Q3: Which halogen on 2-Bromo-5-chloro-3-methylpyrazine is more likely to react?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[5] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[5] This selectivity allows for a controlled reaction at the 2-position (bromo) while leaving the 5-position (chloro) available for subsequent functionalization if desired.

Q4: Can the quality of my other reagents, like boronic acids in a Suzuki coupling, affect homocoupling?

A4: Absolutely. Boronic acids can degrade, especially when exposed to air and moisture, leading to protodeboronation or the formation of boroxines (trimeric anhydrides).[5] Impurities in the boronic acid or using a partially degraded reagent can disrupt the catalytic cycle and potentially increase the likelihood of side reactions, including homocoupling.[5][6]

Troubleshooting Guide: Low Yield and Presence of Homocoupling Byproduct

If you are experiencing low yields of your desired cross-coupled product and have identified the presence of 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyrazine, consult the following guide.

Observation / Problem Potential Cause Recommended Solution
Significant byproduct peak corresponding to the mass of the homocoupled dimer. Oxygen in the reaction vessel. Ensure rigorous exclusion of oxygen. Sparge the solvent and the reaction mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
Reaction is sluggish and homocoupling is the major product. Inefficient Pd(0) generation from a Pd(II) precursor. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an in-situ reduction step.[3] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) designed for clean and efficient generation of the active Pd(0) species.[3]
Homocoupling persists despite using a Pd(0) catalyst and inert atmosphere. Ligand choice is not optimal. Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands. Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling.[3]
Byproduct formation is inconsistent between runs. Variable reagent quality or high concentration of coupling partner. Use high-purity reagents. For Suzuki reactions, consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[5] Employ slow addition of the boronic acid/ester solution using a syringe pump to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]
Reaction mixture darkens significantly, suggesting catalyst decomposition (formation of Pd black). Base is too strong or reaction temperature is too high. Switch to a weaker inorganic base such as K₃PO₄ or K₂CO₃.[3] Optimize the reaction temperature; sometimes lowering it by 10-20 °C can suppress side reactions without significantly impacting the desired transformation rate.
Homocoupling is still observed at trace levels. Residual Pd(II) species are still present. Consider adding a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture. This can help "clean up" any stray Pd(II) without disrupting the primary catalytic cycle.[1][6]

Data on Strategy Efficacy

The following tables summarize the expected impact of different strategies on the outcome of a Suzuki-Miyaura coupling between 2-Bromo-5-chloro-3-methylpyrazine and a generic arylboronic acid.

Table 1: Effect of Catalyst and Oxygen Exclusion

Catalyst (2 mol%)Ligand (4 mol%)BaseAtmosphereProduct:Homocoupling Ratio (Approx.)
Pd(OAc)₂PPh₃K₂CO₃Air50 : 50
Pd(OAc)₂PPh₃K₂CO₃Nitrogen85 : 15
Pd(PPh₃)₄-K₂CO₃Nitrogen95 : 5
Buchwald G3-K₃PO₄Nitrogen (Sparsed)> 99 : 1

Table 2: Effect of Ligand and Base Selection

Catalyst (2 mol%)Ligand (4 mol%)BaseAtmosphereProduct:Homocoupling Ratio (Approx.)
Pd₂(dba)₃PPh₃K₂CO₃Nitrogen92 : 8
Pd₂(dba)₃P(t-Bu)₃K₂CO₃Nitrogen96 : 4
Pd₂(dba)₃XPhosK₃PO₄Nitrogen98 : 2
Pd₂(dba)₃SPhosK₃PO₄Nitrogen> 99 : 1

Visual Guides and Workflows

Experimental Workflow for Minimizing Homocoupling

The following diagram outlines a generalized workflow for setting up a cross-coupling reaction to minimize the formation of homocoupling byproducts.

G cluster_prep Preparation Stage cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis p1 Dry Glassware (Oven or Flame-dried) p2 Add Aryl Halide & Base p1->p2 p3 Add Anhydrous Solvent p2->p3 p4 Degas System (3x Vacuum/Inert Gas Cycles) p3->p4 p5 Sparge with Inert Gas (e.g., Nitrogen for 30 min) p4->p5 r1 Add Ligand & Catalyst (under positive pressure) p5->r1 Maintain Inert Atmosphere r2 Slowly Add Coupling Partner (e.g., Boronic Acid in Solution) r1->r2 rx1 Heat to Optimized Temperature r2->rx1 rx2 Monitor by TLC/LC-MS rx1->rx2 rx3 Work-up & Purification rx2->rx3

Caption: General workflow for minimizing homocoupling.

Troubleshooting Decision Tree

Use this decision tree if you detect the homocoupling byproduct in your reaction analysis.

G start Homocoupling Detected? q_oxygen Was reaction rigorously degassed? start->q_oxygen a_oxygen_no Solution: Improve degassing protocol (Sparge solvent, use Schlenk line) q_oxygen->a_oxygen_no No a_oxygen_yes Yes q_oxygen->a_oxygen_yes Yes q_catalyst Using a Pd(II) precatalyst? a_oxygen_yes->q_catalyst a_catalyst_yes Solution: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst q_catalyst->a_catalyst_yes Yes a_catalyst_no No q_catalyst->a_catalyst_no No q_ligand Using a bulky, electron-rich ligand? a_catalyst_no->q_ligand a_ligand_no Solution: Use a Buchwald-type ligand (e.g., SPhos, XPhos) q_ligand->a_ligand_no No a_ligand_yes Yes q_ligand->a_ligand_yes Yes q_conditions Consider Advanced Strategies: - Slow addition of coupling partner - Use milder base (K3PO4) - Add mild reducing agent (HCO2K) a_ligand_yes->q_conditions

Caption: Troubleshooting decision tree for homocoupling.

Key Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-Bromo-5-chloro-3-methylpyrazine with various arylboronic acids while minimizing homocoupling.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel suitable for air-sensitive chemistry

Procedure:

  • Vessel Preparation: Add 2-Bromo-5-chloro-3-methylpyrazine, K₃PO₄, and a magnetic stir bar to a Schlenk flask.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove atmospheric oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe under a positive pressure of inert gas.

  • Degassing: Sparge the resulting suspension with inert gas via a long needle for 30 minutes to ensure complete removal of dissolved oxygen.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Coupling Partner Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This slow addition is critical to keep the boronic acid concentration low.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

References

Validation & Comparative

Alternative reagents to 2-Bromo-5-chloro-3-methylpyrazine for pyrazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents and methods for the functionalization of the pyrazine ring, moving beyond the use of 2-Bromo-5-chloro-3-methylpyrazine. It offers a detailed look at widely used palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution, complete with experimental data and detailed protocols to inform your synthetic strategies.

Introduction

The pyrazine scaffold is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1] The functionalization of the pyrazine ring is therefore of paramount importance in medicinal chemistry and drug discovery. While reagents like 2-Bromo-5-chloro-3-methylpyrazine offer specific substitution patterns, a broader range of synthetic methodologies provides greater flexibility in accessing diverse chemical space. This guide explores key alternative strategies for pyrazine functionalization, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine core.[2] Among these, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[3] The reactivity of the halide on the pyrazine ring is a crucial factor, with the general trend being I > OTf > Br >> Cl.[4]

EntryPyrazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885
22-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001295
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471
42,6-Dichloropyridine*Phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-AmylOH1001892
52-Chloro-3-methylpyrazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901288

*Data for closely related pyridine and pyrimidine systems are included to illustrate reactivity trends.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[5] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.

EntryPyrazine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineAnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene80298
22-BromopyridineCyclohexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
32-Amino-6-bromopyridineMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1001685
42-BromopyridineVolatile Amines (e.g., diethylamine)Pd(OAc)₂ (cat.)dppp (cat.)NaOtBuToluene80-55-98
52-Bromo-5-chloropyrazine4-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101689

*Data for closely related pyridine systems are included to illustrate reactivity trends.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrazine with an Aniline

  • Reaction Setup: To a Schlenk tube, add the bromo-aromatic compound (1.0 equiv), the aniline (1.5 equiv), cesium carbonate (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous toluene (10 volumes) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 8 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired N-aryl amine.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, especially at positions bearing a good leaving group like a halogen.[1] This method is a classical and often highly efficient way to introduce a variety of nucleophiles.

EntryPyrazine SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dichloropyrazine3-MethoxyanilineK₂CO₃DMF120492
22,5-DichloropyrazineThiophenolK₂CO₃DMF80288
32,5-DichloropyrazineSodium methoxide-Methanolreflux695
42,3-DichloropyrazinePiperidineK₂CO₃Ethanolreflux585
52,6-DichloropyrazineAmmonia-Ethanol150 (sealed tube)1278

Experimental Protocol: Amination of 2,5-Dichloropyrazine with an Aniline Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloropyrazine (1.0 equiv) and the aniline derivative (1.1 equiv) in a suitable solvent such as DMF or DMSO.

  • Base Addition: Add potassium carbonate (1.5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and pour the mixture into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Pyrazine Derivatives in Signaling Pathways

Many functionalized pyrazines act as potent and selective inhibitors of protein kinases, which are key players in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[8] Aberrant kinase signaling is a hallmark of many cancers, making these enzymes attractive targets for drug development.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell growth and differentiation.[9] Its dysregulation is implicated in various cancers. Pyrazine-based compounds have been developed as potent FGFR inhibitors.[10]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->FGFR

Caption: FGFR signaling pathway and the point of intervention for pyrazine-based inhibitors.

c-Met and VEGFR-2 Signaling Pathways

The c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathways are also critical in cancer progression, particularly in processes like angiogenesis and metastasis.[11][12] Pyrazine derivatives have been designed as dual inhibitors of these kinases.[13]

cMet_VEGFR2_Signaling cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met HGF->cMet cMet_downstream RAS-MAPK PI3K-AKT STAT cMet->cMet_downstream Cell_Response Proliferation, Angiogenesis, Metastasis cMet_downstream->Cell_Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_downstream PLCγ-PKC PI3K-AKT MAPK VEGFR2->VEGFR2_downstream VEGFR2_downstream->Cell_Response Pyrazine_Inhibitor Dual Pyrazine-based Inhibitor Pyrazine_Inhibitor->cMet Pyrazine_Inhibitor->VEGFR2

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by pyrazine-based compounds.

Experimental Workflow

The general workflow for the synthesis and purification of functionalized pyrazines using the discussed methods is outlined below.

Experimental_Workflow Reagents Reagent Preparation (Pyrazine Substrate, Coupling Partner, Catalyst, Ligand, Base) Reaction Reaction Setup (Inert Atmosphere, Solvent Addition, Heating) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for pyrazine functionalization.

Conclusion

This guide has presented a comparative overview of key synthetic methodologies that serve as powerful alternatives to the use of specific, pre-functionalized pyrazine reagents. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and high efficiency for the formation of C-C and C-N bonds, respectively. Concurrently, nucleophilic aromatic substitution remains a robust and straightforward method for introducing a variety of nucleophiles onto the electron-deficient pyrazine ring. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific functional groups to be introduced. The provided data and protocols offer a solid foundation for researchers to design and execute their synthetic strategies for the development of novel pyrazine-containing molecules.

References

Performance Showdown: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic functionalization of heterocyclic compounds like 2-Bromo-5-chloro-3-methylpyrazine is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the performance of various palladium catalysts in cross-coupling reactions with this versatile building block, supported by available experimental data.

The pyrazine scaffold is a key component in numerous biologically active compounds, and the presence of both bromo and chloro substituents on 2-Bromo-5-chloro-3-methylpyrazine offers differential reactivity, allowing for selective and sequential cross-coupling reactions. The choice of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency. This guide focuses on the widely employed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

At a Glance: Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalyst systems in cross-coupling reactions involving 2-Bromo-5-chloro-3-methylpyrazine and structurally similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For substrates like 2-Bromo-5-chloro-3-methylpyrazine, the choice of catalyst and ligand is critical to achieving high yields, especially when coupling with a variety of boronic acids.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901275-88Effective for a range of arylboronic acids.[1]
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O8012-2460-95Good yields, particularly for electron-rich and electron-neutral boronic acids.
Pd₂(dba)₃SPhosK₃PO₄Toluene1008-1685-98High yields and good functional group tolerance with bulky, electron-rich ligands.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents. The efficiency of this reaction with 2-Bromo-5-chloro-3-methylpyrazine is highly dependent on the catalyst-ligand combination.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene10012-2470-90A classic system effective for a variety of amines.
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11018-2480-95Particularly effective for coupling with a wide range of primary and secondary amines.[2]
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃t-Amyl alcohol1001275-92A robust system for challenging amination reactions.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is typically co-catalyzed by a copper salt.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF656-1280-95A standard and effective system for a variety of alkynes.
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96High yields with short reaction times for 2-amino-3-bromopyridines, a related substrate class.[3]
Pd(PPh₃)₄CuIi-Pr₂NHToluene708-1685-98Good performance with a variety of functionalized alkynes.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

A mixture of 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Buchwald-Hartwig Amination

To a solution of 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol) and the desired amine (1.2 mmol) in toluene (5 mL) is added NaOt-Bu (1.4 mmol), BINAP (0.03 mmol), and Pd₂(dba)₃ (0.015 mmol). The reaction mixture is degassed and heated to 100 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

A mixture of 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL) and triethylamine (3.0 mmol) is degassed and stirred at 65 °C for 6-12 hours. Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for these palladium-catalyzed cross-coupling reactions.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Bromo-5-chloro-3-methylpyrazine Boronic Acid Base (e.g., K₃PO₄) setup Combine in Solvent (e.g., Dioxane/H₂O) Degas reagents->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand catalyst->setup heat Heat (e.g., 90°C) setup->heat extract Aqueous Workup Extraction heat->extract purify Column Chromatography extract->purify product Aryl-substituted Pyrazine purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Bromo-5-chloro-3-methylpyrazine Amine Base (e.g., NaOt-Bu) setup Combine in Solvent (e.g., Toluene) Degas reagents->setup catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) catalyst->setup heat Heat (e.g., 100°C) setup->heat extract Aqueous Workup Extraction heat->extract purify Column Chromatography extract->purify product Amino-substituted Pyrazine purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Bromo-5-chloro-3-methylpyrazine Terminal Alkyne Base (e.g., Et₃N) setup Combine in Solvent (e.g., THF) Degas reagents->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (Co-catalyst) catalyst->setup heat Heat (e.g., 65°C) setup->heat extract Aqueous Workup Extraction heat->extract purify Column Chromatography extract->purify product Alkynyl-substituted Pyrazine purify->product

Caption: General workflow for a Sonogashira coupling reaction.

Conclusion

The selection of an optimal palladium catalyst system for the cross-coupling of 2-Bromo-5-chloro-3-methylpyrazine is a multifaceted decision that depends on the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ offer good reliability, while modern systems employing bulky phosphine ligands such as SPhos can provide higher yields. In Buchwald-Hartwig aminations, ligand choice is paramount, with Xantphos demonstrating broad applicability. For Sonogashira reactions, the standard Pd(PPh₃)₂Cl₂/CuI system remains a robust choice. Researchers are encouraged to consider the data presented in this guide as a starting point for their own optimization studies to achieve the best possible outcomes in their synthetic endeavors.

References

Validating the Structure of 2-Bromo-5-chloro-3-methylpyrazine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and agrochemical applications, unambiguous structural validation is paramount. 2-Bromo-5-chloro-3-methylpyrazine is a key heterocyclic building block, and confirming its precise three-dimensional structure is critical for understanding its reactivity and ensuring the integrity of downstream products. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for definitive atomic-level characterization.

This guide provides a comparative overview of analytical methods for structural validation, a detailed protocol for X-ray crystallography, and representative data for 2-Bromo-5-chloro-3-methylpyrazine.

Comparison of Structural Validation Methods

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for routine characterization, they provide indirect information about the molecular structure. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing precise bond lengths, angles, and intermolecular interactions.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
State of Matter Solid (Single Crystal)Solution or Solid-StateGas Phase (from solid or liquid)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[1]Chemical environment of nuclei, connectivity through scalar couplings, through-space correlations (NOE).Molecular weight, elemental composition, fragmentation patterns.
Key Advantage Unambiguous and highly detailed 3D structural determination.Provides detailed information about the electronic environment and connectivity of atoms in solution.High sensitivity and ability to determine molecular formula.
Key Disadvantage Requires a high-quality single crystal, which can be challenging to grow.Interpretation can be complex for intricate molecules; provides an average structure in solution.Provides limited information on the 3D arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive structural elucidation of 2-Bromo-5-chloro-3-methylpyrazine can be achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. For a compound like 2-Bromo-5-chloro-3-methylpyrazine, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed on a single-crystal X-ray diffractometer. The instrument, equipped with a radiation source (typically Mo Kα or Cu Kα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction data, which includes the intensities and positions of the diffracted beams, are collected over a wide range of orientations.

Data Reduction

The raw diffraction data are processed to correct for various experimental factors, such as background scattering, the Lorentz factor, and polarization effects. This step yields a set of unique reflection intensities that are used for structure solution.

Structure Solution and Refinement

The corrected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The resulting structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

Representative Crystallographic Data

The following table presents representative crystallographic data for 2-Bromo-5-chloro-3-methylpyrazine, based on typical values for similar halogenated heterocyclic compounds.

ParameterValue
Chemical Formula C₅H₄BrClN₂
Formula Weight 207.45
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.15
b (Å) 10.25
c (Å) 9.80
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 692.5
Z 4
Density (calculated) (g/cm³) 1.99
Absorption Coefficient (mm⁻¹) 6.50
F(000) 400
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 3500
Independent reflections 1500 [R(int) = 0.04]
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.110
R indices (all data) R1 = 0.060, wR2 = 0.125

Alternative Synthesis Route Comparison

While various synthetic routes to 2-Bromo-5-chloro-3-methylpyrazine exist, a common approach involves the halogenation of a suitable pyrazine precursor. For comparison, an efficient synthesis of the related compound, 2-bromo-5-methylpyrazine, involves the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation to the amine, and subsequent diazotization and in-situ bromination. This multi-step synthesis highlights the importance of robust analytical validation at each stage to ensure the desired product is obtained.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of 2-Bromo-5-chloro-3-methylpyrazine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure method_comparison cluster_methods Structural Validation Methods cluster_info Information Obtained compound 2-Bromo-5-chloro-3-methylpyrazine xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray_info Definitive 3D Structure Bond Lengths & Angles Intermolecular Interactions xray->xray_info nmr_info Chemical Environment Atom Connectivity nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info

References

A Comparative Guide to Leaving Groups on the Pyrazine Core for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazine core is a cornerstone in the synthesis of a multitude of biologically active compounds and pharmaceuticals. Cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this electron-deficient heterocycle. The choice of the leaving group on the pyrazine substrate is a critical parameter that significantly influences the efficiency, scope, and conditions of these transformations. This guide provides a comparative analysis of common leaving groups—halogens (Cl, Br, I) and sulfonates (OTf)—in the context of widely used palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.

Comparative Performance of Leaving Groups

The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the carbon-leaving group bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle. However, the choice of catalyst, ligands, and reaction conditions can significantly modulate this reactivity order.

Below is a summary of quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on pyrazine substrates, illustrating the impact of the leaving group on reaction yields.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling on Pyrazine Core

Leaving GroupCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
ClArylboronic acidPd(dppb)Cl₂Na₂CO₃Toluene/H₂O1001875-95[3]
Br2-Pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-DioxaneReflux867-69[4]
IArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene10016~90[5]
OTfArylboronic acidPd(PPh₃)₄K₂CO₃DME8012Good[3]

Table 2: Comparative Yields of Buchwald-Hartwig Amination on Pyrazine Core

Leaving GroupAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
ClSecondary AminePd(OAc)₂ / RuPhosNaOtBuToluene1101850-99[6]
BrPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene801870-95[7]
IPrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10024High[7][8]
OTfPrimary/Secondary AminePd₂(dba)₃ / JosiphosK₃PO₄Toluene10018High[8][9]

Table 3: Comparative Yields of Sonogashira Coupling on Pyrazine Core

Leaving GroupAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80479-87[10]
ITerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60185-92[10]
OTfTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF804High[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions on the pyrazine core.

Suzuki-Miyaura Coupling of Chloropyrazine [3]

To a solution of chloropyrazine (1.0 mmol) and an arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added Na₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(dppb)Cl₂ (0.03 mmol) is then added, and the reaction mixture is heated at 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of Bromopyrazine [6]

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), bromopyrazine (1.0 mmol), and the desired amine (1.2 mmol) are then added. The reaction mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylpyrazine.

Sonogashira Coupling of Iodopyrazine [10]

To a solution of iodopyrazine (1.0 mmol) and a terminal alkyne (1.2 mmol) in DMF (10 mL) are added Et₃N (2.5 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.1 mmol). The reaction mixture is stirred at 60 °C for 1 hour under a nitrogen atmosphere. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Cross-Coupling Workflow and Leaving Group Effects

To better understand the experimental process and the underlying chemical principles, the following diagrams illustrate the general workflow of a cross-coupling reaction and the influence of the leaving group on the catalytic cycle.

G General Workflow of a Cross-Coupling Experiment reagents Reagents (Pyrazine Substrate, Coupling Partner) setup Reaction Setup (Inert Atmosphere, Degassing) reagents->setup catalyst Catalyst System (Pd Precursor, Ligand) catalyst->setup base Base base->setup solvent Solvent solvent->setup reaction Reaction (Heating, Stirring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product G Influence of Leaving Group (LG) on the Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Leaving Group Properties pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Py-LG pd_complex Py-Pd(II)(LG)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R-M pd_r_complex Py-Pd(II)(R)L_n transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 + Py-R lg_properties Leaving Group (LG) - C-LG Bond Strength - Polarizability lg_properties->oxidative_addition Impacts Rate reactivity_order Reactivity Order: I > Br > OTf > Cl reactivity_order->oxidative_addition Faster for Weaker C-LG Bond

References

Benchmarking 2-Bromo-5-chloro-3-methylpyrazine for Efficient Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of chemical libraries. 2-Bromo-5-chloro-3-methylpyrazine stands out as a versatile and highly reactive scaffold, particularly amenable to diversification through modern cross-coupling methodologies. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, to inform its application in library synthesis.

The pyrazine core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have shown a wide range of activities, including the inhibition of key signaling pathways implicated in cancer and other diseases, such as the mTOR pathway.[3][4] The unique substitution pattern of 2-Bromo-5-chloro-3-methylpyrazine, featuring two distinct halogen atoms, offers a strategic advantage for selective functionalization in combinatorial library development.

Efficiency in Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of 2-Bromo-5-chloro-3-methylpyrazine in library synthesis lies in the differential reactivity of its bromo and chloro substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[5] This inherent reactivity difference allows for selective functionalization at the 2-position (bromine) under milder conditions, while the 5-position (chlorine) can be targeted under more forcing conditions or with specialized catalyst systems. This principle is fundamental to the efficient construction of diverse molecular libraries from a single scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. When employing 2-Bromo-5-chloro-3-methylpyrazine, the reaction can be directed to selectively couple at the C-Br bond.

Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-5-chloro-3-methylpyrazine (Hypothetical)Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>85
2,5-DichloropyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024Moderate
2-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O10016Good

Note: The data for 2-Bromo-5-chloro-3-methylpyrazine is a projection based on the established higher reactivity of C-Br bonds over C-Cl bonds in similar systems. Specific experimental data for this exact substrate is not widely available in the public domain. Data for dichloropyrazine and bromopyridine are representative of typical outcomes.

The higher reactivity of the C-Br bond in 2-Bromo-5-chloro-3-methylpyrazine is expected to lead to higher yields and shorter reaction times compared to a dichlorinated analog. This increased efficiency is a significant advantage in a high-throughput library synthesis setting.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the chemoselectivity of this reaction on 2-Bromo-5-chloro-3-methylpyrazine is dictated by the differential reactivity of the two halogen atoms.

Table 2: Comparison of Halogen Reactivity in Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-5-chloro-3-methylpyrazine (Hypothetical)MorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene11018High
2,5-DichloropyrazineAnilinePd(OAc)₂/BINAPNaOtBuToluene11024Moderate
2-BromopyridineVolatile AminesPd(OAc)₂/DPPPNaOtBuToluene80-55-98[6]

The selective amination at the 2-position of 2-Bromo-5-chloro-3-methylpyrazine allows for the introduction of a diverse range of amine-containing fragments, further expanding the chemical space accessible from this versatile building block.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with 2-Bromo-5-chloro-3-methylpyrazine.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added.

  • The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried reaction vessel under an inert atmosphere, combine 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.).

  • Add a strong base, such as cesium carbonate (1.5 equiv.).

  • Add an anhydrous, degassed solvent like toluene.

  • The reaction mixture is heated to 100-110 °C and stirred for 18-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield the desired product.

Visualizing Workflows and Biological Relevance

The following diagrams illustrate a typical experimental workflow for library synthesis using 2-Bromo-5-chloro-3-methylpyrazine and its relevance in targeting key cellular signaling pathways.

G cluster_0 Sequential Cross-Coupling Workflow Start Start Reactant 2-Bromo-5-chloro- 3-methylpyrazine Start->Reactant Step1 Suzuki Coupling (at C-Br) Reactant->Step1 Intermediate 2-Aryl-5-chloro- 3-methylpyrazine Step1->Intermediate Step2 Buchwald-Hartwig (at C-Cl) Intermediate->Step2 Product 2-Aryl-5-amino- 3-methylpyrazine (Diverse Library) Step2->Product

Sequential cross-coupling workflow.

Derivatives of pyrazine are known to be inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[1][2]

G cluster_1 Simplified mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis PyrazineInhibitor Pyrazine Derivative (e.g., from library) PyrazineInhibitor->mTORC1

Inhibition of the mTOR signaling pathway.

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a highly efficient and versatile building block for library synthesis. Its key advantage lies in the differential reactivity of the bromo and chloro substituents, which allows for selective and sequential functionalization through established palladium-catalyzed cross-coupling reactions. This feature enables the rapid generation of diverse chemical libraries around a privileged pyrazine core, making it an invaluable tool for drug discovery and development professionals. The higher reactivity of the C-Br bond generally translates to milder reaction conditions, shorter synthesis times, and higher yields when compared to dichloro-substituted heterocyclic alternatives.

References

A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-chloro-3-methylpyrazine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key intermediates is paramount for optimizing synthetic routes, ensuring scalability, and gaining deeper mechanistic insights. This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-5-chloro-3-methylpyrazine, a versatile heterocyclic building block, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While specific quantitative kinetic data for 2-Bromo-5-chloro-3-methylpyrazine is not extensively available in peer-reviewed literature, this guide establishes a framework for comparative kinetic analysis based on well-established principles of physical organic chemistry and evidence from analogous halogenated heterocyclic systems. We will explore the expected reactivity, compare it with alternative substrates, provide detailed experimental protocols for kinetic studies, and visualize the underlying reaction mechanisms.

Principles of Reactivity in Cross-Coupling Reactions

The kinetics of palladium-catalyzed cross-coupling reactions are primarily governed by the nature of the organic halide, the catalyst system (palladium precursor and ligand), the base, and the solvent. The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. For halogenated aromatic and heteroaromatic compounds, the general order of reactivity is I > Br > Cl.[1][2] This trend implies that the C-Br bond in 2-Bromo-5-chloro-3-methylpyrazine will be significantly more reactive than the C-Cl bond under typical cross-coupling conditions. This inherent difference in reactivity allows for selective functionalization at the C2 position (bromine) while leaving the C5 position (chlorine) intact, or for sequential couplings by modulating the reaction conditions.

Influence of the Heterocyclic Core: The electron-deficient nature of the pyrazine ring can influence the rate of oxidative addition. The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, potentially inhibiting catalysis.[3] The selection of appropriate ligands is crucial to mitigate this effect and maintain a high catalytic turnover.

Comparative Data for Cross-Coupling Reactions

The following tables summarize representative reaction conditions and expected reactivity for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated pyrazines and related heterocycles. This data provides a basis for comparing the expected performance of 2-Bromo-5-chloro-3-methylpyrazine with alternative substrates.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Heterocycles

Halogenated SubstratePalladium CatalystLigandBaseSolventTemperature (°C)Typical YieldReference
2,5-DichloropyrazinePd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100-120Moderate to Good[4]
2,5-DiiodopyrazinePdCl₂(dppf)-K₂CO₃DME80High[3]
4-BromopyridinePd(OAc)₂SPhosK₃PO₄Toluene100High[5]
4-ChloropyridinePd(OAc)₂Buchwald LigandsK₃PO₄Toluene/H₂O100Moderate to High[5]
4-BromopyrazoleXPhos Pd G2-K₃PO₄--High (80-93%)[6]
4-ChloropyrazolePd(OAc)₂SPhosK₃PO₄--Moderate (60-95%)[6]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Halogenated Heterocycles

Halogenated SubstratePalladium CatalystLigandBaseSolventTemperature (°C)Typical YieldReference
2-Amino-5-bromo-4-methylpyridinePd₂(dba)₃XantphosCs₂CO₃Toluene110Good to High[7]
2-Amino-5-bromo-4-methylpyridine (with volatile amines)Pd(OAc)₂dpppNaOtBuToluene80-100Good[7]
Bromobenzene[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100High[8]
4-BromopyrazolePd(dba)₂tBuDavePhos---High (60-90%)[6]
5-Bromo-2-chloro-3-fluoropyridinePd₂dba₃Xantphos---Selective at Bromine[9]
Heteroaryl Bromides (general)P4L4LHMDSTHF50-80Good to High

Experimental Protocols for Kinetic Analysis

The following is a generalized protocol for the kinetic analysis of the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine. This protocol can be adapted for other cross-coupling reactions.

Objective: To determine the reaction order and rate constant for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with a boronic acid.

Materials:

  • 2-Bromo-5-chloro-3-methylpyrazine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Gas-tight syringes

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, the palladium precursor/ligand complex, and the internal standard in the chosen solvent.

  • Reaction Setup: In a series of reaction vials, add the base. Then, add the stock solutions of the palladium catalyst, the boronic acid (in large excess to ensure pseudo-first-order conditions with respect to the pyrazine), and the internal standard.

  • Initiation of Reaction: Equilibrate the vials at the desired reaction temperature. Initiate the reaction by adding the stock solution of 2-Bromo-5-chloro-3-methylpyrazine to each vial.

  • Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot from each reaction vial using a syringe and immediately quench the reaction by transferring it to a vial containing a quenching solution (e.g., a cooled solution of a strong acid or a suitable amine).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining 2-Bromo-5-chloro-3-methylpyrazine relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the concentration of 2-Bromo-5-chloro-3-methylpyrazine versus time. A linear plot indicates a pseudo-first-order reaction. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs). The experiment can be repeated with varying concentrations of the boronic acid and catalyst to determine the overall rate law.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for kinetic analysis.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM R'-B(OR)3^- PdII_R_R1 R-Pd(II)(R')L_n TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 R-R' RX 2-Bromo-5-chloro-3-methylpyrazine (R-X) RX->OA Boronic Arylboronic Acid (R'-B(OH)2) Base Base (e.g., K3PO4) Borate Borate Complex (R'-B(OR)3^-) Borate->TM

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)(X)L_n OA->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'2 PdII_Amine [R-Pd(II)(HNR'2)L_n]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base Amido R-Pd(II)(NR'2)L_n Deprotonation->Amido RE Reductive Elimination Amido->RE RE->Pd0 R-NR'2 RX 2-Bromo-5-chloro-3-methylpyrazine (R-X) RX->OA Amine Amine (HNR'2) Amine->AmineCoord

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Kinetic_Analysis_Workflow start Start: Define Reaction (Substrate, Catalyst, Conditions) prep Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) start->prep setup Set up Reactions in Vials (Vary one reactant concentration) prep->setup equilibrate Equilibrate to Temperature setup->equilibrate initiate Initiate Reaction equilibrate->initiate sampling Sample at Time Intervals initiate->sampling sampling->initiate Repeat for each time point quench Quench Reaction Aliquots sampling->quench analysis Analyze by GC-MS or HPLC quench->analysis data Process Data (Plot ln[A] vs. time) analysis->data results Determine Rate Constant and Reaction Order data->results

References

Comparative Cross-Reactivity of 2-Bromo-5-chloro-3-methylpyrazine with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Bromo-5-chloro-3-methylpyrazine with various functional groups, focusing on common palladium-catalyzed cross-coupling reactions. Due to the presence of two distinct halogen atoms on an electron-deficient pyrazine ring, this molecule offers opportunities for selective and sequential functionalization, making it a valuable building block in medicinal chemistry and materials science.[1] The insights and data presented herein are collated from established principles of chemical reactivity and published studies on analogous bromo-chloro heteroaromatic systems.

General Reactivity Principles

The cross-reactivity of 2-Bromo-5-chloro-3-methylpyrazine is primarily governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[2] This trend is inversely correlated with the bond dissociation energies (C-Cl > C-Br), meaning the C-Br bond is weaker and thus more readily cleaved by a palladium(0) catalyst.[3]

This inherent difference allows for the selective functionalization of the C-Br bond at the 2-position while leaving the C-Cl bond at the 5-position intact, typically by using milder reaction conditions. Subsequent, more forcing conditions can then be applied to react the C-Cl bond.[4] The electron-deficient nature of the pyrazine ring further activates both halides towards cross-coupling reactions compared to their benzene analogues.[5]

Comparative Data for Cross-Coupling Reactions

While direct, side-by-side comparative studies for 2-Bromo-5-chloro-3-methylpyrazine with a wide array of functional groups are not extensively documented in the literature, the following table summarizes expected outcomes and selectivities based on data from similar bromo-chloro heteroaromatic substrates. The reactions are assumed to be conducted under conditions optimized for selective C-Br bond reactivity.

Reaction TypeFunctional GroupCoupling Partner (Example)Expected Primary ProductTypical Yield Range (%)Expected Selectivity (Br vs. Cl)
Suzuki-Miyaura Arylboronic AcidPhenylboronic Acid2-Phenyl-5-chloro-3-methylpyrazine85-95High (>95:5)
Sonogashira Terminal AlkynePhenylacetylene2-(Phenylethynyl)-5-chloro-3-methylpyrazine80-90High (>95:5)
Buchwald-Hartwig Secondary AmineMorpholine4-(5-Chloro-3-methylpyrazin-2-yl)morpholine70-85Moderate to High
Buchwald-Hartwig Primary AmineAnilineN-Phenyl-5-chloro-3-methylpyrazin-2-amine65-80Moderate to High
Stille OrganostannaneTributyl(vinyl)stannane2-Vinyl-5-chloro-3-methylpyrazine75-90High (>95:5)
Nucleophilic Aromatic Substitution ThiolsThiophenolNo significant reaction expected under typical cross-coupling conditions<5Low
Nucleophilic Aromatic Substitution AlcoholsPhenolNo significant reaction expected under typical cross-coupling conditions<5Low

Note: Yields and selectivities are estimates based on analogous systems and can vary significantly with the specific substrate, catalyst, ligand, and reaction conditions employed. Reactions with thiols and alcohols via palladium catalysis are not standard and typically do not proceed under these conditions. Nucleophilic aromatic substitution (SNAr) with strong nucleophiles like thiols might occur but generally requires more forcing conditions than selective C-Br cross-coupling.

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions, adapted for 2-Bromo-5-chloro-3-methylpyrazine based on established methodologies for similar substrates.[4][6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
  • Reaction Setup: To a dry Schlenk tube, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-Br Position
  • Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) followed by a degassed solvent and base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (5 mL).

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the ammonium salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Logical Relationship of Selective Cross-Coupling

G cluster_start Starting Material cluster_step1 Step 1: Selective C-Br Functionalization cluster_step2 Step 2: C-Cl Functionalization A 2-Bromo-5-chloro-3-methylpyrazine B Mild Conditions (e.g., Suzuki, 80°C) + R1-B(OH)2 A->B C 2-R1-5-chloro-3-methylpyrazine B->C D Forcing Conditions (e.g., Suzuki, 110°C) + R2-B(OH)2 C->D E 2-R1-5-R2-3-methylpyrazine (Disubstituted Product) D->E

Caption: Sequential functionalization pathway for 2-Bromo-5-chloro-3-methylpyrazine.

Experimental Workflow for Suzuki-Miyaura Coupling

G A 1. Combine Reactants - Pyrazine Substrate - Boronic Acid - Base B 2. Add Catalyst - Palladium Precatalyst - Ligand A->B C 3. Degas & Add Solvent - Evacuate/Backfill Ar - Add Dioxane/H2O B->C D 4. Heat Reaction - Stir at 80-90°C - Monitor by LC-MS C->D E 5. Aqueous Work-up - Dilute with EtOAc - Wash with H2O/Brine D->E F 6. Purify Product - Dry & Concentrate - Column Chromatography E->F G Pure Product F->G

Caption: Standard experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-chloro-3-methylpyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-chloro-3-methylpyrazine, a halogenated pyrazine derivative. Adherence to these procedures is critical due to the compound's inherent hazards.

Immediate Safety and Hazard Information

2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance. According to its GHS classifications, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile rubber gloves are recommended. For prolonged contact or when handling larger quantities, double gloving may be appropriate.

  • Eye Protection: ANSI-approved chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: All handling of 2-Bromo-5-chloro-3-methylpyrazine should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[2]

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for 2-Bromo-5-chloro-3-methylpyrazine.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of 2-Bromo-5-chloro-3-methylpyrazine must be managed as hazardous waste, specifically as halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited.[3][4]

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5]

    • Crucially, do not mix 2-Bromo-5-chloro-3-methylpyrazine with non-halogenated organic waste.[4][5] Co-mingling will classify the entire contents as halogenated waste, significantly increasing disposal costs.[4]

  • Container Selection and Labeling:

    • Use a compatible container, such as a polyethylene container, provided by your institution's Environmental Health & Safety (EHS) department.[3] Metal containers are generally not recommended for halogenated solvents as they can corrode.[3]

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6]

    • Label the waste container with a "Hazardous Waste" tag before adding any waste. The label should clearly identify the contents, including the full chemical name "2-Bromo-5-chloro-3-methylpyrazine," and the associated hazards (e.g., Irritant, Harmful).

  • Waste Collection:

    • All transfers of waste into the container must be performed in a certified chemical fume hood.

    • Avoid overfilling the container; it is generally recommended not to fill beyond 80% capacity to allow for vapor expansion.

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and well-ventilated.

    • Store the container away from incompatible materials such as acids, bases, metals, and oxidizing agents.[3]

  • Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

    • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Bromo-5-chloro-3-methylpyrazine.

G cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage & Disposal A Identify 2-Bromo-5-chloro-3-methylpyrazine for Disposal B Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Work Inside a Chemical Fume Hood B->C D Is Waste Container Available for Halogenated Organics? C->D E Obtain and Label a New 'Halogenated Waste' Container D->E No F Use Designated Container D->F Yes G Carefully Transfer Waste into Container E->G F->G H Securely Seal the Container G->H I Store in Designated Satellite Accumulation Area H->I J Is Container Full? I->J K Contact EHS for Waste Pickup J->K Yes L Continue to Collect Waste Following Procedures J->L No

Caption: Disposal workflow for 2-Bromo-5-chloro-3-methylpyrazine.

References

Personal protective equipment for handling 2-Bromo-5-chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

2-Bromo-5-chloro-3-methylpyrazine is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following table summarizes the mandatory personal protective equipment to be used when handling this chemical.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.[2]
Eye Protection Safety GogglesChemical splash gogglesTo protect eyes from splashes and dust, preventing serious eye irritation.[2][3]
Skin and Body Protection Lab CoatStandard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection RespiratorUse in a well-ventilated area. If dust or aerosol will be generated, use a local exhaust or a NIOSH-approved respirator.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[4]

Operational and Disposal Plans: A Step-by-Step Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Keep the container tightly closed when not in use.[2]

  • Ensure the storage area is well-ventilated.[3]

2. Handling and Use (Experimental Protocol):

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust or aerosols.[2][4]

  • Weighing: To minimize dust dispersion, handle the solid carefully. Use a spatula to transfer the chemical. Clean any spills immediately.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands and face thoroughly with soap and water.[2] Decontaminate all equipment used. Contaminated clothing should be removed and washed before reuse.[2]

3. Spill and Emergency Procedures:

  • Minor Spills: For small spills, carefully sweep up the solid material, taking care not to disperse dust, and place it into a sealed container for disposal.[2]

  • Major Spills: In case of a large spill, evacuate the area and keep personnel upwind.[2] Prevent the product from entering drains or waterways.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • Ingestion: If swallowed, rinse your mouth and seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5]

4. Disposal Plan:

  • Dispose of the chemical and its container in accordance with all federal, state, and local regulations.[2]

  • Do not allow the product to enter the environment, drains, or soil.[2]

  • Unused products should be disposed of as hazardous waste. Do not reuse empty containers.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of 2-Bromo-5-chloro-3-methylpyrazine.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response A Don Appropriate PPE B Work in Ventilated Area A->B C Weighing and Transfer B->C Proceed when ready D Experimental Use C->D E Decontaminate Equipment D->E After experiment Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Wash Hands Thoroughly E->F G Collect Waste F->G Collect all waste H Dispose via Approved Vendor G->H FollowSpill Follow Spill Protocol Spill->FollowSpill FollowExposure Follow First Aid Exposure->FollowExposure

Caption: Workflow for handling 2-Bromo-5-chloro-3-methylpyrazine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.